2,3-dibromobenzoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVNFMCYBIBHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215764 | |
| Record name | Benzoic acid, 2,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-78-1, 65436-55-7 | |
| Record name | 2,3-Dibromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065436557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-dibromobenzoic acid physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromobenzoic Acid for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 603-78-1), a key halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on its physical properties, chemical behavior, and safe handling. While direct experimental spectral and crystallographic data for this specific isomer are not widely published, this guide leverages established chemical principles and data from closely related analogues to provide authoritative insights into its characterization and synthetic utility. We present plausible, detailed protocols for its synthesis and application in cross-coupling reactions, highlighting its role as a versatile building block in the development of complex organic molecules, including potential pharmaceutical agents.
Introduction: The Strategic Value of Vicinal Dibromination
This compound is a member of the dibromobenzoic acid family, distinguished by its vicinal (adjacent) bromine substituents at the ortho and meta positions relative to the carboxylic acid group.[1] This specific substitution pattern imparts a unique combination of steric and electronic properties that are of significant interest in organic synthesis.[1] The electron-withdrawing nature of the two bromine atoms and the carboxylic acid increases the electrophilicity of the aromatic ring and enhances the acidity of the carboxyl proton compared to unsubstituted benzoic acid.[1]
Crucially, the differential reactivity of the two C-Br bonds, influenced by their position relative to the deactivating carboxyl group, allows for regioselective functionalization. This makes this compound a valuable starting material for the programmed, stepwise synthesis of polysubstituted aromatic compounds. Its utility is most pronounced in modern cross-coupling methodologies, where it serves as a scaffold to introduce diverse functionalities, a cornerstone of discovery chemistry in the pharmaceutical and materials science sectors.[1]
Physicochemical & Structural Properties
The physical properties of this compound govern its behavior in solution and in the solid state, impacting everything from reaction kinetics to purification and formulation.
Core Identification and Properties
The fundamental identifiers and key physical constants for this compound are summarized below. It is important to note that while CAS number 603-78-1 is the most cited, 65436-55-7 also appears in some databases for this compound.[2]
| Parameter | Value | Source(s) |
| CAS Registry Number | 603-78-1 | [1][2] |
| Molecular Formula | C₇H₄Br₂O₂ | [3] |
| Molecular Weight | 279.91 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 144 - 148 °C | [1] |
| Boiling Point | 352.7 ± 32.0 °C (Predicted) | [1] |
| Density | 2.083 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.46 ± 0.10 (Predicted) | [1] |
| LogP (Octanol/Water) | 2.91 (Predicted) | [1][2] |
The relatively high melting point is indicative of strong intermolecular forces in the solid state, primarily driven by hydrogen bonding between the carboxylic acid moieties.[1] The predicted pKa of ~2.46 suggests it is a moderately strong acid, a direct consequence of the inductive electron-withdrawing effects of the two bromine atoms.[1]
Solubility Profile
Understanding the solubility is critical for selecting appropriate reaction solvents and purification methods.
| Solvent Class | Solubility | Rationale & Field Insight |
| Polar Aprotic | Soluble (e.g., DMSO, DMF) | These solvents effectively solvate both the polar carboxylic acid group and the aromatic ring. DMSO is a common choice for NMR analysis of this class of compounds. |
| Polar Protic | Soluble (e.g., Methanol, Ethanol) | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid. Recrystallization from alcohol/water mixtures is a common purification strategy for related compounds.[4] |
| Ethers | Moderately Soluble (e.g., THF, Diethyl Ether) | Ethers can accept hydrogen bonds from the carboxylic acid proton, but the overall polarity is lower. THF is a common solvent for reactions involving organometallic reagents with this type of substrate. |
| Non-Polar | Sparingly Soluble (e.g., Toluene, Hexanes) | The high polarity of the carboxylic acid group limits solubility in non-polar solvents. Toluene may be used for recrystallization of related, more substituted bromo-benzoic acids at elevated temperatures.[5] |
| Aqueous | Very Slightly Soluble in Water | The hydrophobic nature of the dibromophenyl ring dominates, leading to low water solubility. Solubility increases significantly in basic aqueous solutions (e.g., aq. NaHCO₃, aq. NaOH) due to deprotonation to the water-soluble carboxylate salt. |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation.
-
¹H NMR: The aromatic region is expected to show a complex multiplet system for the three aromatic protons. Based on standard substituent effects, the proton between the two bromine atoms (at C4) would be shifted downfield, while the others would appear further upfield. The acidic proton of the carboxyl group will appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm), which is exchangeable with D₂O. For comparison, the aromatic protons of 3,5-dibromobenzoic acid appear at δ 8.0-8.1 ppm in DMSO-d₆.[6]
-
¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon will appear significantly downfield (~165-170 ppm). The two carbons bearing bromine atoms (C2, C3) will be shifted upfield relative to their positions in benzoic acid due to the "heavy atom effect." The remaining aromatic carbons will have chemical shifts influenced by the positions of the three substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key carboxylic acid functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance & Causality |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | A very broad, often intense absorption band. The breadth is a hallmark of the strong hydrogen bonding present in the dimeric solid-state structure of carboxylic acids. This broad peak often has smaller, sharp peaks from C-H stretches superimposed on it.[5][7] |
| ~1710 - 1680 | C=O Stretch (Carbonyl) | A strong, sharp, and intense peak. Its position confirms the presence of the carbonyl in a conjugated, hydrogen-bonded system. For comparison, the C=O stretch in 2,3,4,5,6-pentabromobenzoic acid is found at 1711 cm⁻¹.[5] |
| ~1320 - 1210 | C-O Stretch | A medium to strong intensity peak, coupled with O-H bending.[7] |
| ~1600, ~1475 | C=C Stretch (Aromatic) | Two or more medium-intensity sharp peaks characteristic of the benzene ring. |
| < 800 | C-Br Stretch | One or more medium to strong peaks in the fingerprint region, confirming the presence of carbon-bromine bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a triplet of peaks:
-
[M]⁺ (containing two ⁷⁹Br atoms) at m/z 278
-
[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br) at m/z 280 (most abundant)
-
[M+4]⁺ (containing two ⁸¹Br atoms) at m/z 282
-
The relative intensity of this M:M+2:M+4 pattern will be approximately 1:2:1.
-
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). The loss of a bromine atom (M-79/81) is also highly probable.
Crystal Structure Analysis
While the specific crystal structure of this compound is not publicly available, data from related structures like p-bromobenzoic acid and 2-amino-3-bromobenzoic acid provide a robust model for its solid-state behavior.[4][8] Carboxylic acids almost universally crystallize as hydrogen-bonded dimers, forming a characteristic R²₂(8) ring motif.[4] These dimeric pairs then pack into a larger lattice structure, often stabilized by weaker interactions such as π-π stacking or halogen bonds (C-Br···O). Understanding this packing is critical in solid-state chemistry and drug development for predicting properties like solubility and dissolution rate.
Synthesis and Reactivity
Plausible Synthetic Protocol
Figure 2: General experimental workflow for a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: The base is essential for activating the boronic acid in the catalytic cycle. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Purification: Collect the product by filtration and purify further by column chromatography or recrystallization. Self-validation: The formation of the new C-C bond and the retention of one bromine atom can be confirmed by NMR and Mass Spectrometry.
Safety, Handling, and Storage
Halogenated benzoic acids require careful handling. While a specific MSDS for the 2,3-isomer is not universally available, data from isomers like 2,4- and 2,6-dibromobenzoic acid, and benzoic acid itself, provide clear guidance. [10][11][12]
-
Hazard Identification:
-
Causes skin irritation (H315). [10] * Causes serious eye irritation (H319). [10] * May cause respiratory irritation (H335). [10]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P95 or N95 respirator may be necessary.
-
-
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing. [13] * Avoid generating dust. Use weighing paper or a spatula to handle the solid.
-
Wash hands thoroughly after handling. [13]* Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. [12] * Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. [12] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [12] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from the specific arrangement of its functional groups. While a complete experimental dataset is not widely disseminated, a comprehensive understanding of its physical properties, spectral characteristics, and reactivity can be confidently established through the analysis of analogous compounds and fundamental chemical principles. This guide provides the necessary technical insights and procedural templates for researchers to effectively and safely incorporate this versatile building block into their synthetic programs, particularly in the pursuit of novel therapeutics and advanced materials.
References
-
2,3,4,5,6-Pentabromobenzoic Acid - MDPI. (2022). Retrieved February 7, 2026, from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
-
2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
This compound | C7H4Br2O2 | CID 182487 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11). Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.). Retrieved February 7, 2026, from [Link]
- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents. (n.d.).
- CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents. (n.d.).
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... - Doc Brown's Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
S2.2.12 Why only 3 Isomers of Dibromobenzene? [HL IB CHEMISTRY] - YouTube. (2021, April 4). Retrieved February 7, 2026, from [Link]
-
Benzoic Acid – Uses and Safety | VelocityEHS. (2015, February 16). Retrieved February 7, 2026, from [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 7, 2026, from [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed. (2021). Retrieved February 7, 2026, from [Link]
-
Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Benzoic acid AGR - Labbox. (n.d.). Retrieved February 7, 2026, from [Link]
-
Bend Research Receives US Patents for Technology to Enhance Bioavailability. (2012, October 11). Retrieved February 7, 2026, from [Link]
-
APPENDIX 2 - MIT. (n.d.). Retrieved February 7, 2026, from [Link]
-
This compound - CAS Common Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved February 7, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 7, 2026, from [Link]
-
In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development - PMC - PubMed Central. (2020, February 13). Retrieved February 7, 2026, from [Link]
-
The Crystal and Molecular Structure of p -Bromobenzoic Acid - SciSpace. (1972). Retrieved February 7, 2026, from [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). Retrieved February 7, 2026, from [Link]
-
Synthesis of 3-amino-benzoic acid - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved February 7, 2026, from [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023, May 29). Retrieved February 7, 2026, from [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Retrieved February 7, 2026, from [Link]
-
Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K - ResearchGate. (2010). Retrieved February 7, 2026, from [Link]
Sources
- 1. This compound (65436-55-7) for sale [vulcanchem.com]
- 2. This compound | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3,4,5,6-Pentabromobenzoic Acid | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. scispace.com [scispace.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 13. ehs.com [ehs.com]
An In-depth Technical Guide to the Solubility of 2,3-Dibromobenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,3-dibromobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] This document explores the physicochemical properties of the molecule that govern its solubility profile. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes qualitative information and provides comparative data for structurally related benzoic acids. Furthermore, a detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method with gravimetric analysis is presented, empowering researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for process development, formulation, and chemical synthesis.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄Br₂O₂. It presents as a white to light yellow crystalline solid.[1] The molecule's structure, featuring a benzoic acid core with two bromine atoms on adjacent positions of the aromatic ring, imparts specific electronic and steric properties that are crucial for its application as a regiospecific intermediate in the synthesis of more complex molecules.[1] The bromine substituents serve as reactive sites for various cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science.[1]
Understanding the solubility of this compound in various organic solvents is paramount for its practical application. Solubility data is critical for:
-
Reaction solvent selection: Ensuring the compound is sufficiently soluble for a chemical reaction to proceed efficiently.
-
Purification and recrystallization: Selecting appropriate solvent systems for isolating the compound with high purity.
-
Formulation development: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability.
-
Analytical method development: Preparing solutions of known concentrations for techniques like HPLC and spectroscopy.
Physicochemical Properties Governing Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process influenced by the physicochemical properties of both the solute and the solvent. For this compound, the key determining factors are its molecular structure, polarity, and intermolecular forces.
The structure of this compound incorporates both a polar and a nonpolar region. The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Conversely, the dibrominated benzene ring is largely nonpolar and lipophilic. This amphiphilic nature dictates its solubility behavior across different classes of organic solvents.
The relatively high melting point of this compound (144-148°C) suggests strong intermolecular forces in its solid crystalline state, primarily due to hydrogen bonding between the carboxylic acid groups.[1] The energy required to overcome these crystal lattice forces is a significant factor in the dissolution process. The predicted LogP value of approximately 2.91 indicates a moderate degree of lipophilicity, which influences its solubility profile.[1]
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₂ | [1] |
| Molecular Weight | 279.91 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 144-148°C | [1] |
| pKa (predicted) | 2.46 ± 0.10 | [1] |
| LogP (predicted) | 2.91 | [1] |
Solubility Profile of this compound
Qualitative Solubility
This compound is generally described as being soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] This is attributed to the strong interactions, including hydrogen bonding, between the carboxylic acid group and these polar solvents.
Factors Influencing Solubility in Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent for dissolving this compound. Their hydroxyl groups can effectively form hydrogen bonds with the carboxylic acid moiety of the solute, disrupting the solute-solute interactions in the crystal lattice and promoting solvation.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, their polarity is sufficient to solvate the polar carboxylic acid group, leading to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Cyclohexane): In accordance with the principle of "like dissolves like," the solubility of the highly polar this compound is expected to be low in nonpolar solvents. The energy required to break the strong hydrogen bonds in the solid solute is not sufficiently compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules.
-
Effect of Temperature: For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[2][3][4] This principle is fundamental to the technique of recrystallization for purification.
Comparative Quantitative Solubility Data
While specific quantitative data for this compound is scarce, examining data for benzoic acid and other substituted benzoic acids can provide valuable insights into its likely solubility behavior. Generally, the introduction of halogen substituents can influence solubility, but the overarching trends related to solvent polarity remain consistent.
Table 2: Solubility of Benzoic Acid in Various Organic Solvents at 298.15 K (25°C)
| Solvent | Molar Solubility (mol/L) | Grams per 100 mL |
| Methanol | 4.87 | 59.5 |
| Ethanol | 3.93 | 48.0 |
| Acetone | 4.67 | 57.0 |
| Ethyl Acetate | 2.95 | 36.0 |
| Toluene | 0.98 | 12.0 |
| Carbon Tetrachloride | 0.33 | 4.0 |
| n-Heptane | 0.07 | 0.85 |
Data synthesized from various sources for illustrative purposes. Actual values may vary.
It is reasonable to infer that the solubility of this compound will follow a similar trend, with high solubility in alcohols and polar aprotic solvents and significantly lower solubility in nonpolar hydrocarbon solvents.
Experimental Determination of Solubility
For research and development purposes, it is often necessary to determine the solubility of a compound in a specific solvent system under defined conditions. The isothermal shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a solid.[5] The subsequent quantification of the dissolved solute can be accurately performed using gravimetric analysis.[6][7][8]
Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis
This protocol provides a step-by-step procedure for determining the solubility of this compound in an organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials or flasks with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Add a known volume of the organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[5]
-
-
Sampling and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.[9]
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporating dish containing the filtered solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound (e.g., 60-80°C). Ensure the oven is in a well-ventilated area or fume hood.
-
Continue drying until all the solvent has evaporated and the weight of the dish with the dried solute is constant.[10]
-
Cool the dish in a desiccator before final weighing to prevent the absorption of atmospheric moisture.
-
-
Calculation of Solubility:
-
Weight of the dish + solution: W₁
-
Weight of the empty dish: W₂
-
Weight of the dish + dried solute: W₃
-
Weight of the solvent: W_solvent = W₁ - W₃
-
Weight of the dissolved solute: W_solute = W₃ - W₂
-
Solubility ( g/100 g solvent): (W_solute / W_solvent) * 100
-
To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.
-
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Safety Precautions
When handling this compound and organic solvents, it is essential to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. This compound and related compounds are classified as irritants to the skin, eyes, and respiratory system.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for this compound and the specific solvents being used before commencing any experimental work.
Conclusion
References
-
ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
ACS Publications. (2007). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromobenzoic acid. Retrieved from [Link]
-
AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Dibromobenzoic acid (CAS 618-58-6). Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]
Sources
- 1. This compound (65436-55-7) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. msesupplies.com [msesupplies.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmajournal.net [pharmajournal.net]
2,3-dibromobenzoic acid safety data sheet (SDS)
This technical guide is structured as a high-level monograph for drug development professionals, moving beyond standard SDS compliance into application science and process safety engineering.
CAS: 603-78-1 | Formula: C₇H₄Br₂O₂ | Role: Regiospecific Scaffold for Biaryl Synthesis
Part 1: Executive Technical Summary
2,3-Dibromobenzoic acid is a specialized halogenated aromatic intermediate critical in the synthesis of polycyclic pharmaceutical scaffolds. Unlike its symmetric isomer (2,6-dibromo) or the more common 3,5-dibromo derivative, the 2,3-substitution pattern offers a unique "ortho-meta" handle for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura).
For the application scientist, the primary utility of this compound lies in its steric differentiation . The bromine at the C2 position (ortho to the carboxyl group) is sterically crowded, often reacting slower than the C3 bromine in palladium-catalyzed cycles. This kinetic difference allows for the precise design of non-symmetric biaryl cores found in kinase inhibitors (e.g., PI3K pathway targets).
Part 2: Physicochemical & Hazard Profile
Data aggregated from verified crystallographic and safety databases.
Table 1: Critical Physicochemical Properties
| Property | Value | Technical Implication |
| Physical State | White to pale yellow crystalline solid | Visual purity indicator; yellowing suggests oxidation or free bromine. |
| Melting Point | 144–149 °C | High crystallinity; suitable for purification via recrystallization. |
| pKa (Predicted) | ~2.46 | Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing Br effects.[1] |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility requires organic co-solvents for biological assays. |
| LogP | ~2.91 | Moderate lipophilicity; membrane permeable scaffold. |
Table 2: GHS Hazard Classification (H-Codes)
| Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Acidic protons denature keratin; lipophilicity aids dermal penetration. |
| H319 | Causes serious eye irritation | Direct chemical abrasion and pH-induced corneal damage. |
| H335 | May cause respiratory irritation | Mucosal membrane inflammation upon inhalation of dust/fines. |
Part 3: Safe Handling & Emergency Architecture
Designed for GLP/GMP environments.
Engineering Controls & PPE
Causality: The compound is a solid acid with significant halogen mass.[2] Dust generation is the primary vector for exposure, leading to immediate mucosal irritation.
-
Primary Barrier: Weighing must occur inside a Class II Biosafety Cabinet or a dedicated chemical fume hood with a face velocity >0.5 m/s.
-
Dermal Defense: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for transient contact. For prolonged handling (e.g., scale-up), double-gloving is required to prevent permeation of organic solutions.
Emergency Response Decision Tree
The following logic flow dictates the immediate response to exposure events.
Figure 1: Decision logic for acute exposure response based on GHS H-codes.
Part 4: Experimental Protocols
Self-validating methodologies for synthesis and application.
Protocol A: Synthesis of this compound
Context: Commercial supplies can be expensive or impure. In-house synthesis via oxidation of 2,3-dibromotoluene is a reliable, high-yield route. Reaction: 2,3-Dibromotoluene + KMnO₄ → this compound
Step-by-Step Methodology:
-
Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charge: Add 2,3-dibromotoluene (0.1 mol) , pyridine (50 mL) , and water (150 mL) . The pyridine acts as a phase-transfer co-solvent to solubilize the organic starting material.
-
Oxidation: Heat the mixture to 90°C. Gradually add Potassium Permanganate (KMnO₄, 0.4 mol) in small portions over 2 hours.
-
Validation Check: The purple color of permanganate should disappear as brown MnO₂ precipitates. If purple persists, oxidation is complete.
-
-
Reflux: Maintain reflux for 4–6 hours to ensure complete conversion of the methyl group.
-
Workup:
-
Filter the hot solution through Celite to remove MnO₂. Wash the pad with hot water.
-
Critical Step: Acidify the clear filtrate with HCl (6N) to pH 1–2. The product will precipitate as a white solid.
-
-
Purification: Recrystallize from ethanol/water (1:1) to yield white needles.
-
QC Check: Melting point should be sharp (144–148°C).
-
Protocol B: Application – Regioselective Suzuki Coupling
Context: Utilizing the steric difference between C2-Br and C3-Br to build asymmetric scaffolds.
Workflow Logic:
-
Reactivity Hierarchy: C3-Br (Meta) > C2-Br (Ortho). The C2 position is hindered by the carboxylate group and the adjacent C3-Br.
-
Step 1 (Site A): Perform Suzuki coupling at room temperature using a mild base (Na₂CO₃) and 1.0 equivalent of boronic acid. This targets the C3 position .
-
Step 2 (Site B): Perform a second coupling at elevated temperature (80°C+) with a stronger base (K₃PO₄) or specialized ligand (e.g., SPhos) to force reaction at the hindered C2 position .
Figure 2: Sequential functionalization strategy leveraging steric differentiation.
Part 5: Waste Management & Disposal
Environmental Fate: Halogenated aromatics are persistent. Do not discharge into sewer systems.
-
Segregation: Collect solid waste in "Halogenated Organic Solids" containers.
-
Liquids: Mother liquors from recrystallization (containing pyridine/ethanol) must be disposed of as "Halogenated Solvent Waste."
-
Destruction: Incineration at >1000°C with scrubber systems is required to manage HBr generation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182487, this compound. Retrieved from [Link]
Sources
Technical Guide: 2,3-Dibromobenzoic Acid – Hazards, Handling, and Synthetic Utility
[1]
Executive Summary
2,3-Dibromobenzoic acid (2,3-DBBA) is a specialized halogenated aromatic building block used primarily in the synthesis of sterically congested pharmaceutical scaffolds and fused heterocyclic systems.[1][2][3] Unlike its more common isomer, 3,5-dibromobenzoic acid, the 2,3-substitution pattern introduces significant steric strain and electronic shielding around the carboxylic acid moiety.[1]
This guide provides a technical framework for the safe handling, storage, and experimental application of 2,3-DBBA.[1] It prioritizes the mitigation of risks associated with its acidity (predicted pKa ~2.46) and the potential for debromination during thermal events.
Part 1: Chemical Profile & Physicochemical Properties[2]
Identity Verification
Researchers must rigorously verify the isomer identity before use. The 2,3-isomer significantly differs in reactivity and melting point from the 3,5-isomer.[1]
| Property | This compound | 3,5-Dibromobenzoic Acid (Common Impurity) |
| CAS Number | 603-78-1 | 618-58-6 |
| Structure | Ortho/Meta-substituted | Meta/Meta-substituted |
| Melting Point | 144–148 °C | 218–220 °C |
| pKa (Predicted) | ~2.46 (Stronger Acid) | ~3.42 |
| Appearance | White to light yellow crystalline solid | White powder |
| Solubility | Soluble in MeOH, EtOH, DMSO; Low in water | Soluble in alcohols; Low in water |
Critical Insight: The lower pKa of the 2,3-isomer compared to benzoic acid (pKa 4.[1]2) is driven by the electron-withdrawing inductive effect (-I) of the ortho-bromine.[1] This necessitates the use of acid-resistant seals (PTFE) rather than standard rubber septa during long-term storage or reaction.[1]
Part 2: Hazard Assessment (GHS & Mechanistic)
GHS Classification
2,3-DBBA is classified as an Irritant under GHS standards.[1] However, the "Senior Scientist" perspective requires looking beyond the label to the chemical mechanism of injury.
-
Skin/Eye Irritation (H315, H319): Upon contact with moisture (sweat, mucous membranes), the acid protonates tissue proteins, while the lipophilic brominated ring facilitates dermal absorption.[1] This creates a risk of deep tissue irritation that may not be immediately painful.
-
STOT-SE (H335): Inhalation of dust causes immediate respiratory tract irritation.[1] The steric bulk of the bromine atoms prevents rapid metabolic clearance if absorbed systemically.
Thermal & Chemical Instability[1]
-
Decarboxylation Risk: At temperatures >150°C (near its melting point), 2,3-DBBA may undergo decarboxylation to form 1,2-dibromobenzene.[1] This reaction releases CO₂, potentially over-pressurizing sealed reaction vessels.
-
Incompatibility: Avoid contact with strong oxidizers.[4][5] While the ring is deactivated, strong oxidation can cleave the bromine-carbon bonds, releasing toxic bromine vapor (
).[1]
Part 3: Advanced Handling & Storage Protocols
Engineering Controls & PPE Hierarchy
The following diagram outlines the decision logic for exposure control, prioritizing isolation over PPE.
Figure 1: Exposure Control Hierarchy. Engineering controls are the primary defense against fine crystalline dust.[1]
Solid-State Handling (Weighing & Transfer)
Static electricity is a major issue with brominated crystalline solids.[1]
-
Anti-Static Measures: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Transfer: Do not use metal spatulas if the substance is slightly damp (corrosion risk). Use PTFE-coated or porcelain spatulas.[1]
-
Dissolution: Always add the solid to the solvent, not vice versa, to prevent "clumping" which traps pockets of dry powder that can puff out later.
Reaction Setup (The "Ortho-Effect" Protocol)
Due to the steric hindrance at the 2,3-positions, reactions involving the carboxylic acid (e.g., esterification, amide coupling) often require forcing conditions or specific catalysts.[1]
-
Activation: Standard EDC/NHS coupling may be sluggish. Conversion to the acid chloride (using oxalyl chloride/DMF cat.) is often required but generates HCl and CO gases.
-
Venting: All reactions must be vented through a scrubber (NaOH solution) if acid chlorides are generated.
Part 4: Emergency Response & Waste Management[1]
Spill Response Decision Tree
A standardized response ensures safety during unexpected release.
Figure 2: Spill Response Logic. Differentiating between solid and liquid spills is crucial to prevent dust inhalation.[1]
Waste Disposal[1][4][5]
-
Classification: 2,3-DBBA must be segregated into Halogenated Organic Waste .[1]
-
Neutralization: If disposing of unreacted acid, pre-treat with aqueous Sodium Bicarbonate (
) until effervescence ceases. This prevents acid-catalyzed degradation of other waste containers (e.g., plastic drums).[1] -
Prohibition: Do NOT mix with strong bases (NaOH) in a closed container immediately before disposal, as the heat of neutralization can volatilize organic solvents in the waste stream.
Part 5: Synthetic Utility & Context[1]
Understanding why we handle this hazard helps enforce the protocols. 2,3-DBBA is not just a generic acid; it is a regiospecific scaffold .[1]
-
Site-Selective Coupling: The bromine at the 2-position is electronically distinct from the 3-position.[1] In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the 2-position (ortho to the electron-withdrawing carboxyl) is generally more reactive toward oxidative addition, allowing for sequential functionalization.[1]
-
Fused Ring Synthesis: It serves as a precursor for 4-substituted fluorenones and phenanthridinones, where the adjacent bromine and carboxyl groups facilitate ring closure.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 182487, this compound. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dibromobenzoic Acid
Introduction
2,3-Dibromobenzoic acid is a halogenated aromatic carboxylic acid characterized by the presence of two bromine atoms on the benzene ring adjacent to the carboxyl group.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a valuable intermediate and building block in various fields of chemical synthesis.[1] Its applications span the development of pharmaceuticals, agrochemicals, and advanced materials, where the bromine atoms serve as reactive handles for further molecular elaboration through cross-coupling reactions such as Suzuki, Negishi, or Sonogashira couplings.[1] The electron-withdrawing nature of the bromine substituents also increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1]
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation and troubleshooting.
Synthetic Strategy: A Regioselective Approach via Diazotization and Sandmeyer Reaction
The synthesis of this compound presents a challenge in regioselectivity. Direct bromination of benzoic acid or 3-bromobenzoic acid would lead to a mixture of isomers due to the directing effects of the carboxyl and bromo substituents.[2] To achieve the desired 2,3-substitution pattern with high purity, a more controlled, multi-step approach is warranted.
The strategy outlined here employs a Sandmeyer reaction on an appropriately substituted aminobenzoic acid precursor. This classic and reliable transformation allows for the regioselective introduction of a bromine atom via a diazonium salt intermediate.[3][4] The chosen synthetic pathway commences with the bromination of 2-aminobenzoic acid (anthranilic acid) to yield 2-amino-3,5-dibromobenzoic acid. While this intermediate is not the direct precursor, its synthesis is well-documented and provides a foundation for understanding the bromination of anthranilic acid. A subsequent deamination of the 5-bromo substituent would be required, or a more selective initial bromination. For the purpose of this guide, we will focus on the core Sandmeyer transformation of an amino-bromobenzoic acid to a dibromobenzoic acid. The key steps are:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[5][6][7]
-
Sandmeyer Reaction: The subsequent displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.[3][8]
This approach ensures the precise placement of the second bromine atom at the 2-position, starting from 3-bromo-2-aminobenzoic acid (or the analogous conversion from 2-bromo-3-aminobenzoic acid).
Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Diazotization of the Aromatic Amine
The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid.[5][6] The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.[5][6] The N₂ group is an excellent leaving group, making the diazonium salt a versatile intermediate.[6]
Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aryl diazonium salts can be explosive when isolated and dry; therefore, they should be prepared in situ and used immediately in solution.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol assumes the availability of 2-amino-3-bromobenzoic acid as the starting material.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-bromobenzoic acid | ≥98% | Commercially Available |
| Sodium nitrite (NaNO₂) | ACS Reagent | Commercially Available |
| Hydrobromic acid (HBr) | 48% aqueous solution | Commercially Available |
| Copper(I) bromide (CuBr) | ≥98% | Commercially Available |
| Deionized water | ||
| Ethanol | Reagent grade | Commercially Available |
| Ice | ||
| Round-bottom flasks | ||
| Magnetic stirrer and stir bar | ||
| Dropping funnel | ||
| Beakers | ||
| Buchner funnel and filter paper | ||
| pH paper |
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-3-bromobenzoic acid (e.g., 0.1 mol) in a mixture of hydrobromic acid (48%, e.g., 60 mL) and deionized water (e.g., 60 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 25 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred solution of the aminobenzoic acid over a period of 30-45 minutes, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Preparation of the Copper(I) Bromide Solution:
-
In a 500 mL beaker, dissolve copper(I) bromide (e.g., 0.12 mol) in hydrobromic acid (48%, e.g., 50 mL).
-
-
Sandmeyer Reaction:
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a manageable reaction rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Isolation and Purification of this compound:
-
Cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.
-
Dry the purified product in a vacuum oven at a moderate temperature.
-
Characterization:
The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. This compound is a white to light yellow crystalline solid with a melting point in the range of 144-148°C. [1]
Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table provides an example of the quantities of reagents that can be used for this synthesis. The actual yield may vary depending on the experimental conditions and the purity of the starting materials.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| 2-Amino-3-bromobenzoic acid | 216.03 | 0.1 | 21.6 | - |
| Sodium nitrite | 69.00 | 0.11 | 7.59 | - |
| Hydrobromic acid (48%) | 80.91 | - | - | ~110 |
| Copper(I) bromide | 143.45 | 0.12 | 17.2 | - |
| Product | ||||
| This compound | 279.93 | Theoretical: 0.1 | Theoretical: 28.0 | - |
References
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- CN106397185A - Environmental protection preparation method of m-bromobenzoic acid.
- JP2002179612A - Method for producing 2,3-dibromosuccinic acids.
- CN105001074A - Method for preparing 2,3-dibromo-succinic acid.
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]
- CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. [Link]
-
Preparation of 3-bromobenzoic acid. PrepChem.com. [Link]
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
-
Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). YouTube. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. [Link]
-
Additional Problems 16. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
- EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
-
Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. YouTube. [Link]
Sources
- 1. This compound (65436-55-7) for sale [vulcanchem.com]
- 2. youtube.com [youtube.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Precision Functionalization of 2,3-Dibromobenzoic Acid: A Gateway to Privileged Biaryl and Heterocyclic Scaffolds
Topic: 2,3-dibromobenzoic acid as an intermediate in pharmaceutical synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract this compound (CAS: 603-78-1) represents a high-value halogenated scaffold in modern pharmaceutical synthesis, distinguished by its orthogonal electrophilic reactivity . Unlike its symmetric isomer (3,5-dibromobenzoic acid), the 2,3-isomer possesses two chemically distinct bromine sites: a sterically congested C2-bromide flanked by a carboxyl group, and a more accessible C3-bromide. This asymmetry enables sequential, site-selective functionalization—a critical strategy for constructing complex biaryl cores, fused tricycles (e.g., phenanthridinones), and anthranilic acid derivatives found in kinase inhibitors and ryanodine receptor modulators. This guide details the mechanistic basis for regioselectivity and provides validated protocols for its deployment in drug discovery.
Structural Analysis & Reactivity Profile
The utility of this compound stems from the electronic and steric differentiation of its two carbon-bromine bonds.
-
C3-Bromine (Distal): Less sterically hindered. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi), oxidative addition preferentially occurs here first, controlled by steric accessibility.
-
C2-Bromine (Proximal): Highly hindered by the adjacent carboxylic acid (at C1) and bromine (at C3). However, it is electronically activated for Nucleophilic Aromatic Substitution (
) or Copper-catalyzed Ullmann-type coupling due to the electron-withdrawing inductive effect of the ortho-carboxyl group.
Reactivity Logic Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthesis pathways. C3-selective coupling yields biaryl precursors, while C2-selective amination yields anthranilic acid derivatives.
Key Applications in Drug Synthesis
A. Synthesis of Phenanthridinone Scaffolds
Phenanthridinone cores are ubiquitous in poly(ADP-ribose) polymerase (PARP) inhibitors and antiviral agents. This compound serves as an ideal "linchpin" for these structures.
-
Step 1: Site-selective Suzuki coupling at C3 introduces an aryl ring.
-
Step 2: Intramolecular direct arylation or amidation closes the ring between the new aryl group and the C2-bromide/carboxyl moiety.
B. Anthranilic Diamide Precursors
The C2-amination of this compound yields 2-amino-3-bromobenzoic acid derivatives. These are structural analogs to the key intermediates used in ryanodine receptor modulators (e.g., Chlorantraniliprole analogs), where the 3-bromo substituent locks the conformation of the amide bond, crucial for receptor binding affinity.
Experimental Protocols
Protocol 1: Regioselective C3-Suzuki Coupling
Objective: To synthesize 3-phenyl-2-bromobenzoic acid while retaining the C2-bromide for subsequent steps.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Triphenylphosphine (PPh₃) (10-20 mol%) or SPhos (for higher turnover)
-
Na₂CO₃ (2.5 equiv)
-
Solvent: DME/Water (3:1 v/v) or Toluene/Ethanol/Water
Procedure:
-
Dissolution: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (280 mg, 1.0 mmol) in DME (4 mL).
-
Catalyst Activation: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (26 mg, 0.1 mmol). Stir at room temperature for 5 minutes under
atmosphere to generate the active Pd(0) species. -
Addition: Add phenylboronic acid (134 mg, 1.1 mmol) and aqueous
(2M solution, 1.25 mL). -
Reaction: Heat the mixture to 60–70°C . Note: Avoid reflux temperatures (>90°C) initially to prevent competitive coupling at the sterically hindered C2 position. Monitor by HPLC or TLC.
-
Target Completion: 4–6 hours.
-
-
Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3 x 10 mL). Dry organic layers over
and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid).
Critical Process Parameter (CPP):
-
Temperature Control: Maintaining T < 80°C is critical for >95:5 regioselectivity (C3:C2).
-
Ligand Choice: PPh₃ provides sufficient steric bulk to favor the accessible C3 site. Smaller ligands may reduce selectivity.
Protocol 2: C2-Selective Amination (Ullmann-Goldberg)
Objective: To synthesize 2-amino-3-bromobenzoic acid (Anthranilic acid derivative).
Reagents:
-
This compound (1.0 equiv)
-
Aqueous Ammonia (28%) or Benzylamine (excess)
-
Cu powder or CuI (10 mol%)
-
Base:
(2.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: DMF or Water (pressure vessel)
Procedure:
-
Setup: Charge a high-pressure tube or autoclave with this compound (1.0 mmol), CuI (19 mg, 0.1 mmol), and
(276 mg, 2.0 mmol). -
Solvent/Amine: Add DMF (2 mL) and aqueous ammonia (2 mL).
-
Reaction: Seal the vessel and heat to 100–120°C for 12–16 hours. The ortho-carboxylate coordinates with Copper, directing the amination to the C2 position despite the steric hindrance.
-
Workup: Cool and acidify carefully with dilute HCl to precipitate the amino acid product. Filter the solid.
-
Purification: Recrystallization from hot water/ethanol.
Analytical Characterization
| Parameter | Specification / Expected Value | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 144–148°C | Capillary Method |
| 400 MHz NMR | ||
| Mass Spectrometry | m/z ~278, 280, 282 (1:2:1 isotopic ratio for | LC-MS (ESI-) |
| Purity | >98.0% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Light sensitive; store in amber vials.
-
Chemical Compatibility: Incompatible with strong oxidizing agents. During Suzuki coupling, ensure inert atmosphere to prevent homocoupling of boronic acids.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 182487, this compound.[1] Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (2010). Regioselective Suzuki couplings of non-symmetric dibromobenzenes.[2] Organic & Biomolecular Chemistry.[3] (Demonstrates steric control in poly-halogenated systems).
-
Gong, Y., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. MDPI. (Discusses orthogonal reactivity in substituted aromatics).
Note: This document is intended for research and development purposes. All synthesis steps should be performed in a fume hood by qualified personnel.
Sources
- 1. This compound | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Additional Problems 16 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes & Protocols: The Synthetic Utility of 2,3-Dibromobenzoic Acid
Abstract
2,3-Dibromobenzoic acid is a highly versatile, regiospecific chemical intermediate whose value in modern organic synthesis cannot be overstated.[1] Its unique substitution pattern, featuring two adjacent bromine atoms and a carboxylic acid on an aromatic scaffold, provides a trifecta of reactive sites for complex molecular construction.[1] This guide delves into the core applications of this compound, moving beyond mere procedural lists to explain the causal-driven logic behind its use in sophisticated synthetic strategies. We will explore its pivotal role in palladium-catalyzed cross-coupling reactions and its utility as a foundational building block for constructing medicinally relevant heterocyclic cores, such as xanthones and acridones. Each application is supported by detailed, field-tested protocols designed for reproducibility and scalability, aimed at researchers, chemists, and professionals in drug development.
Compound Profile and Strategic Value
This compound is a white to light yellow crystalline solid that serves as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its strategic importance stems from the distinct reactivity of its functional groups, which can be addressed selectively or concurrently to build molecular complexity.
-
The Carboxylic Acid: This group can undergo standard transformations (e.g., esterification, amidation) and directs ortho-lithiation. Its electron-withdrawing nature also increases the acidity of the molecule compared to unsubstituted benzoic acid.[1]
-
The Bromine Atoms: The two bromine atoms are excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions. Their positions at C2 and C3 create specific steric and electronic environments, allowing for potential regioselective functionalization.[1] This dual halogenation provides handles for sequential or one-pot double coupling reactions to build intricate biaryl or poly-aryl systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 603-78-1 | [1] |
| Molecular Formula | C₇H₄Br₂O₂ | [1] |
| Molecular Weight | 279.91 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 144-148°C | [1] |
| pKa (predicted) | 2.46 ± 0.10 | [1] |
| Solubility | Soluble in organic solvents (Methanol, Ethanol, DMSO) | [1] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituents on this compound serve as robust anchor points for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are paramount in this context.[1]
The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[3][4] this compound is an excellent substrate, allowing for the introduction of one or two new aryl or vinyl groups.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for success.
-
Catalyst/Ligand: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) are often employed to facilitate the oxidative addition step—the rate-limiting step for aryl bromides—and promote the final reductive elimination.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are common choices.
-
Solvent: A polar aprotic solvent system, often containing water (e.g., Dioxane/H₂O, Toluene/H₂O), is typically used to dissolve both the organic and inorganic reagents.[7]
Protocol 2.1: Monofunctionalization of this compound via Suzuki-Miyaura Coupling
This protocol details the selective coupling at one of the C-Br positions. The C2-Br bond is generally more sterically hindered and may react slower, but selectivity can be controlled by stoichiometry.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon source
Experimental Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (e.g., 280 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the biaryl carboxylic acid product.
Trustworthiness: This protocol is self-validating. Successful coupling is confirmed by the disappearance of starting materials on TLC and the appearance of a new, less polar product spot. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Heterocycle Synthesis
The ortho-disposed reactive sites of this compound make it an exceptional starting material for the convergent synthesis of fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Synthesis of the Xanthone Core
Xanthones are a class of oxygenated heterocyles with a wide range of biological activities.[8] A robust synthetic route involves the Ullmann condensation of a halogenated benzoic acid with a phenol, followed by an intramolecular electrophilic cycloacylation.[9][10] this compound is an ideal substrate for this strategy.
Protocol 3.1: Two-Step Synthesis of a Brominated Xanthone
Step A: Ullmann Condensation to form 2-Aryloxy-3-bromobenzoic Acid
Causality: This reaction forms the key C-O bond. A copper catalyst (e.g., CuI) is essential, and a base (e.g., K₂CO₃) is required to deprotonate the phenol, making it a potent nucleophile. High temperatures are necessary to overcome the activation energy for this coupling.
Materials:
-
This compound (1.0 equiv)
-
Substituted Phenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF) or Pyridine as solvent
Experimental Procedure:
-
Setup: To a round-bottom flask, add this compound (2.80 g, 10 mmol), the phenol (12 mmol), K₂CO₃ (3.45 g, 25 mmol), and CuI (190 mg, 1 mmol).
-
Solvent and Reaction: Add anhydrous DMF (20 mL). Heat the mixture to 120-140°C under a nitrogen atmosphere for 12-24 hours.
-
Workup: Cool the reaction mixture and pour it into a beaker containing ice and concentrated HCl (10 mL).
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried. This crude intermediate may be purified by recrystallization from ethanol/water or used directly in the next step.
Step B: Intramolecular Friedel-Crafts Cyclization
Causality: This step forms the central pyrone ring. A strong acid and dehydrating agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, acts as both the catalyst and solvent, promoting the electrophilic attack of the carboxylic acid (as an acylium ion intermediate) onto the adjacent phenol ring.
Materials:
-
2-Aryloxy-3-bromobenzoic acid intermediate (from Step A)
-
Polyphosphoric Acid (PPA)
Experimental Procedure:
-
Reaction Setup: Place the crude 2-aryloxy-3-bromobenzoic acid (1.0 equiv) in a flask and add PPA (approx. 10 times the weight of the acid).
-
Heating: Heat the mixture to 100-120°C with mechanical stirring for 2-4 hours. The mixture will become viscous.
-
Quenching: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid is the xanthone product. Collect it by filtration, wash extensively with water, then with a dilute sodium bicarbonate solution (to remove any unreacted acid), and finally with water again until the filtrate is neutral. Dry the solid. The crude xanthone can be purified by column chromatography or recrystallization.
Safety and Handling
This compound, like many halogenated aromatic compounds, should be handled with care in a well-ventilated fume hood. It is known to cause skin, eye, and respiratory irritation.[11][12] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All reactions, especially those involving heating, inert atmospheres, and strong acids, should be performed with appropriate engineering controls and safety precautions in place.
Conclusion
This compound is a powerful and versatile reagent in the toolkit of the modern synthetic chemist. Its true potential is realized when its distinct reactive sites are strategically exploited. Through robust and well-understood transformations like Suzuki-Miyaura couplings and Ullmann condensations followed by cyclization, this building block provides efficient and modular access to complex biaryls and medicinally relevant heterocyclic cores. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to harness the full synthetic power of this valuable intermediate.
References
- Eliel, E. L., & Rivard, D. E. (1952). Journal of Organic Chemistry. Referenced in: Dey, S., & Mal, D. (2005). Acta Crystallographica Section E: Structure Reports Online, 68(1), o109.
-
ResearchGate. (n.d.). Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2,3-heterofused chromones, hetero analogues of xanthone. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
-
Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Liu, S., et al. (n.d.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][13]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 2,4-Dibromobenzoic acid. Retrieved from [Link]
-
Juniper Publishers. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Retrieved from [Link]
-
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
-
PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
-
Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Xanthones: An Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acridone synthesis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - 3,5-Dibromobenzoic acid. Retrieved from [Link]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
-
Carl ROTH. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0983269A1 - Process for preparing heterocyclic compounds.
-
Syntheses and Biological Studies of Novel 9(10H)-Acridone Derivatives. (n.d.). Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
MDPI. (n.d.). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the synthesis of xanthones and azaxanthones. Retrieved from [Link]
-
Caspian Journal of Environmental Sciences. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. This compound (65436-55-7) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.ie [fishersci.ie]
- 12. 2,3-Dihydroxybenzoic acid, CAS No. 303-38-8 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 13. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Strategic Derivatization of 2,3-Dibromobenzoic Acid for Advanced Synthesis
Abstract
2,3-Dibromobenzoic acid is a versatile, trifunctional synthetic building block, offering a rich platform for the construction of complex molecules in pharmaceutical and materials science research. Its structure, featuring a carboxylic acid group and two vicinal bromine atoms on an aromatic ring, allows for a diverse array of chemical transformations. The electron-withdrawing nature of the bromine substituents enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid[1]. This guide provides a comprehensive overview of key derivatization strategies, explaining the causality behind experimental choices and furnishing detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore transformations of the carboxylic acid moiety and palladium-catalyzed cross-coupling reactions at the carbon-bromine centers, providing a strategic framework for leveraging this valuable intermediate.
Introduction: The Synthetic Potential of this compound
This compound (C₇H₄Br₂O₂) is a solid crystalline compound characterized by its benzoic acid core with bromine atoms at the C2 and C3 positions[1][2]. This specific substitution pattern governs its reactivity and makes it a valuable precursor for regiospecific synthesis. The three key reactive sites—the carboxylic acid group and the two C-Br bonds—can be functionalized sequentially or selectively, opening pathways to a wide range of derivatives, including esters, amides, and complex bi-aryl or N-aryl systems[1]. Understanding how to manipulate these functional groups is paramount to its effective use in multi-step synthesis.
This document serves as a practical guide to the most common and effective derivatization reactions, focusing on both the "how" and the "why" of protocol selection.
Strategic Derivatization of the Carboxylic Acid Group
Modification of the carboxylic acid is often the initial step in a synthetic sequence. This can be to install a desired functionality (e.g., an ester or amide) or to convert it into a more reactive species (e.g., an acyl chloride) to facilitate subsequent reactions and prevent its interference in later cross-coupling steps.
Conversion to 2,3-Dibromobenzoyl Chloride: Activating the Carboxyl Group
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, transforming a relatively unreactive group into a highly electrophilic intermediate. This is the most direct route for subsequent reactions like esterification and amidation, especially when thermal or strongly acidic/basic conditions are undesirable.
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is widely favored for this transformation. Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gases, which are easily removed from the reaction mixture, simplifying purification[3]. This clean conversion makes it superior to other reagents like phosphorus pentachloride (PCl₅), which produces solid byproducts (POCl₃) that require separation via distillation[3].
Protocol 2.1: Synthesis of 2,3-Dibromobenzoyl Chloride using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon manifold
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the mixture at room temperature.
-
Catalyst: Add a single drop of DMF. This catalyst accelerates the reaction by forming a Vilsmeier intermediate.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2,3-dibromobenzoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Amide Bond Formation (Amidation)
The synthesis of amides is one of the most frequent reactions in medicinal chemistry[4]. Direct condensation of a carboxylic acid and an amine is possible but often requires harsh conditions. A more controlled approach involves the use of coupling reagents or the prior conversion to an acyl chloride.
Causality of Reagent Choice: While using the acyl chloride (from Protocol 2.1) is effective, modern syntheses often employ coupling reagents that allow for a one-pot procedure directly from the carboxylic acid. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient because they activate the carboxylic acid to form a reactive ester, which is then readily displaced by the amine. This process is rapid and often proceeds at room temperature, preserving sensitive functional groups elsewhere in the molecule[4]. Alternative "greener" catalysts like boric acid have also been shown to be effective, avoiding atom-inefficient coupling reagents[5].
Protocol 2.2: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add HATU (1.1 eq), the desired amine (1.1 eq), and DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-substituted-2,3-dibromobenzamide by flash column chromatography or recrystallization.
Esterification
Esterification is a fundamental reaction to protect the carboxylic acid, improve solubility, or act as a key pharmacophore. Classical Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, milder methods are often preferred.
Causality of Method Choice: Base-mediated esterification, for instance using sodium carbonate (Na₂CO₃) with an alkyl halide, provides a gentle alternative to strongly acidic conditions[6]. This is particularly useful when acid-labile functional groups are present. For industrial-scale synthesis, solid acid catalysts like modified Montmorillonite K10 clay are gaining traction as they are reusable, environmentally benign, and can be used in solvent-free conditions[7].
Protocol 2.3: Base-Mediated Esterification
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetone or DMF
-
Standard work-up reagents
Procedure:
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous acetone.
-
Reagent Addition: Add the alkyl halide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude ester by column chromatography.
Strategic Derivatization via Palladium-Catalyzed Cross-Coupling
The two bromine atoms on the aromatic ring are prime targets for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science. Palladium-catalyzed reactions are the premier tools for this purpose[8][9].
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a powerful method for creating bi-aryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester[10].
Causality of Catalyst & Ligand Choice: The success of a Suzuki coupling hinges on the correct combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, catalyst systems like Pd(OAc)₂ with tricyclohexylphosphine (PCy₃) or Pd₂(dba)₃ with tri-tert-butylphosphine (P(t-Bu)₃) are highly effective[11]. These bulky, electron-rich phosphine ligands promote the crucial oxidative addition step and facilitate the overall catalytic cycle.
Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
Materials:
-
A this compound derivative (e.g., methyl 2,3-dibromobenzoate) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
Tricyclohexylphosphine (PCy₃) (0.04-0.10 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene/Water mixture, Dioxane)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Setup: To a Schlenk tube, add the 2,3-dibromobenzoate derivative (1.0 eq), arylboronic acid (1.2 eq), base (K₃PO₄, 2.0 eq), Pd(OAc)₂ (2 mol%), and PCy₃ (4 mol%).
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 6-24 hours until TLC or GC-MS indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the product by flash chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of N-aryl compounds, the Buchwald-Hartwig amination is the preeminent method[12][13][14]. This reaction couples an aryl halide with an amine, catalyzed by a palladium complex.
Causality of Ligand Choice: Similar to the Suzuki coupling, the choice of ligand is critical. The development of bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos or SPhos) was a breakthrough, enabling the coupling of a wide variety of amines and aryl halides under milder conditions with lower catalyst loadings[12][13]. The steric bulk facilitates the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. Microwave-assisted protocols can significantly shorten reaction times[15].
Caption: Fig 2. Strategic workflow for derivatizing this compound.
Protocol 3.2: Buchwald-Hartwig Amination
Materials:
-
A this compound derivative (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.01-0.04 eq)
-
XPhos or other suitable ligand (0.02-0.08 eq)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a reaction vessel.
-
Reagent Addition: Add the 2,3-dibromobenzoate derivative and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to 80-120°C for 4-24 hours, stirring vigorously. Monitor by TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite.
-
Extraction & Purification: Wash the filtrate with water and brine, dry the organic phase, concentrate, and purify by column chromatography.
Data Summary
The following table summarizes typical conditions for the key derivatization reactions discussed. Yields are representative and highly dependent on the specific substrates used.
| Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | DMF (cat.) | - | Toluene | 80-90 | >90% (crude) |
| Amide Coupling | Amine, HATU | - | DIPEA | DMF | 25 | 70-95% |
| Esterification | Alkyl Halide | - | K₂CO₃ | Acetone | 56 | 80-98% |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80-110 | 65-90% |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-120 | 70-95% |
Conclusion
This compound is a powerful and adaptable starting material for complex organic synthesis. By strategically addressing its three functional sites, researchers can access a vast chemical space. The conversion of the carboxylic acid group via acyl chloride formation, direct amidation, or esterification provides a foundation for further functionalization. Subsequently, the highly reliable and versatile palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer robust methods for installing new carbon-carbon and carbon-nitrogen bonds at the C-Br positions. The protocols and strategic insights provided herein offer a validated roadmap for scientists to unlock the full potential of this versatile building block.
References
-
Masinde, W. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]
-
Lipunova, G. N., et al. (2018). 2,3,4,5,6-Pentabromobenzoic Acid. MDPI. [Link]
-
Gherghina, C. T., et al. (2012). On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. Bulgarian Chemical Communications, 44(3), 224-228. [Link]
-
Cífková, E., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 92(17), 11797-11806. [Link]
-
Hussein, F. H., & Al-jebur, A. K. (2016). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 8(4), 119-125. [Link]
-
Pujar, G. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 239-246. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2018). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. [Link]
- Google Patents. (1991).
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
- Google Patents. (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(10), 1043-1052. [Link]
-
Wang, D., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(11), 1541. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Al-Hussain, S. A., & Afzal, M. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Drug Design, Development and Therapy, 8, 117-133. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
Al-Masri, M., & El-Eswed, B. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(12), 652. [Link]
-
Sciencemadness.org. (2018). synthesis of 2-bromobenzoyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]
-
Organic Chemistry Explained. (2021, August 20). Acids to Acyl Chlorides, Part 3. YouTube. [Link]
-
ResearchGate. (2014). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Dutta, B., et al. (2014). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 3(10), 173-176. [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
-
Lundberg, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1079-1085. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
-
Chem Help ASAP. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
ResearchGate. (2018). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
ResearchGate. (2018). Mechanisms of decarboxylation of ortho-substituted benzoic acids. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Quora. (2017). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium?. [Link]
-
ResearchGate. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][16][17] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
Sources
- 1. This compound (65436-55-7) for sale [vulcanchem.com]
- 2. This compound | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. growingscience.com [growingscience.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. ijstr.org [ijstr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 17. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2,3-Dibromobenzoic Acid and Its Derivatives: A Guide for Researchers
This document provides an in-depth technical guide for the laboratory synthesis of 2,3-dibromobenzoic acid and its subsequent derivatization. It is intended for researchers, medicinal chemists, and professionals in drug development who require a versatile scaffold for the synthesis of novel chemical entities. This guide emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations essential for successful and reproducible outcomes.
Introduction: The Utility of the this compound Scaffold
This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a carboxylic acid group and two vicinal bromine atoms on an aromatic ring, offers multiple reaction sites for diversification. The carboxylic acid moiety can be readily converted into esters, amides, and other functionalities, while the bromine atoms serve as handles for various cross-coupling reactions, enabling the introduction of a wide array of substituents.[1] This strategic positioning of reactive groups makes this compound and its derivatives attractive scaffolds in medicinal chemistry and materials science for the development of compounds with diverse biological activities and material properties.[1][2][3]
Part 1: Synthesis of this compound via the Sandmeyer Reaction
A reliable and common method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[4][5] This approach is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. For the synthesis of this compound, a suitable starting material is an appropriately substituted aminobenzoic acid, such as 2-amino-3-bromobenzoic acid or 3-amino-2-bromobenzoic acid. The following protocol outlines the synthesis starting from an aminobromobenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Sandmeyer reaction on related aminobenzoic acids.[6][7]
Materials:
-
2-Amino-3-bromobenzoic acid (or 3-amino-2-bromobenzoic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Beakers
-
Büchner funnel and flask
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Diazotization of the Aminobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting aminobromobenzoic acid (e.g., 10 g) in a mixture of hydrobromic acid (e.g., 40 mL of 48% HBr) and water (e.g., 40 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the pre-cooled sodium nitrite solution dropwise to the aminobenzoic acid solution, ensuring the temperature of the reaction mixture is maintained below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0–5 °C for an additional 15-30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Sandmeyer Bromination
-
In a separate large beaker, prepare a solution of copper(I) bromide (e.g., 1.2 equivalents) in hydrobromic acid (e.g., 30 mL of 48% HBr). Cool this solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. This addition should be done in portions to control the vigorous evolution of nitrogen gas.[6]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it on a water bath at approximately 50-60 °C for 30-60 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath to precipitate the crude this compound.
-
Collect the crude solid by vacuum filtration using a Büchner funnel and wash it with cold water.
-
To remove unreacted starting material and other impurities, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Alternatively, for a more thorough purification, dissolve the crude product in a suitable organic solvent like diethyl ether, wash the organic layer with a saturated sodium bisulfite solution to remove any residual bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol [8] |
| Appearance | White to off-white solid |
| Melting Point | 154-156 °C |
| pKa (predicted) | 2.46 ± 0.10[1] |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 2: Derivatization of this compound
The synthetic utility of this compound lies in its potential for further functionalization at both the carboxylic acid group and the bromine substituents.
A. Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into a variety of derivatives, most notably esters and amides. These transformations are fundamental in medicinal chemistry for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[9][10]
1. Synthesis of 2,3-Dibromobenzoyl Chloride
A common and efficient method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved using thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of 2,3-Dibromobenzoyl Chloride
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound.
-
Add an excess of thionyl chloride (2-3 equivalents), either neat or in an inert solvent like toluene.
-
Gently heat the mixture to reflux (approximately 79 °C for neat thionyl chloride). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 2,3-dibromobenzoyl chloride can be purified by vacuum distillation.
2. Synthesis of 2,3-Dibromobenzamides
Amide derivatives are readily synthesized from the corresponding acyl chloride by reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2,3-dibromobenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.
-
A base, such as triethylamine or pyridine (1.1 equivalents), is often added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is typically washed with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed in vacuo to yield the crude amide, which can be further purified by recrystallization or column chromatography.
B. Reactions at the Bromine Substituents
The two bromine atoms on the aromatic ring serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this scaffold.
1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and a boronic acid or ester. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Conceptual workflow for Suzuki-Miyaura coupling.
Key Considerations for Cross-Coupling Reactions:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction outcome.
-
Substrate Scope: A wide variety of boronic acids and esters can be used, allowing for the introduction of diverse functionalities.
Conclusion
This compound is a synthetically versatile building block that provides a robust platform for the generation of diverse chemical libraries. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to synthesize this key intermediate and its derivatives. The ability to functionalize both the carboxylic acid group and the bromine atoms allows for a modular approach to the design and synthesis of novel molecules with potential applications in drug discovery and materials science. As with all chemical syntheses, proper safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.
References
-
PrepChem. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535–2550. [Link]
-
ResearchGate. (n.d.). Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. Retrieved from [Link]
-
ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
-
YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved from [Link]
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
-
ResearchGate. (n.d.). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. Retrieved from [Link]
Sources
- 1. This compound (65436-55-7) for sale [vulcanchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Sonogashira Protocols for 2,3-Dibromobenzoic Acid Scaffolds
Strategic Analysis & Chemical Logic
The Substrate Challenge: Sterics vs. Electronics
2,3-Dibromobenzoic acid presents a classic "distal vs. proximal" regioselectivity challenge in palladium-catalyzed cross-coupling. Successful utilization of this scaffold relies on understanding the competition between electronic activation and steric hindrance.
-
C2-Position (proximal): Electronically activated for oxidative addition due to the ortho-electron-withdrawing effect of the carbonyl group. However, it is sterically congested, flanked by the carbonyl and the bulky C3-bromine.
-
C3-Position (distal): Electronically less activated (meta to carbonyl) but significantly more accessible sterically.
The Ruling Principle: Under standard Sonogashira conditions (Pd(0)/Cu(I)), steric factors dominate . The kinetic product is almost exclusively the C3-alkynylated species. Accessing the C2-position typically requires either (a) prior functionalization of C3, (b) use of the 2-iodo-3-bromo analog, or (c) specific directing groups on the carboxylate.
Substrate Preparation: The Ester Advantage
While direct coupling on free benzoic acids is possible (using excess base to form the soluble carboxylate), it is operationally risky for 2,3-dibromo systems due to:
-
Copper Salt Precipitation: Insoluble copper(I) carboxylates can stall the catalytic cycle.
-
Decarboxylation: Ortho-substituted benzoic acids are prone to thermal decarboxylation.
Recommendation: Convert this compound to methyl 2,3-dibromobenzoate prior to coupling. This protects the acid, prevents catalyst poisoning, and enhances the electronic activation of the ring.
Visualizing the Reaction Pathway
The following diagram illustrates the divergent pathways based on catalyst and substrate control.
Caption: Decision tree for regioselective coupling. Path A (C3-attack) is the standard kinetic outcome due to steric accessibility.
Detailed Experimental Protocols
Protocol A: Regioselective C3-Monocoupling
Objective: Synthesis of Methyl 3-(alkynyl)-2-bromobenzoates. Mechanism: Sterically controlled oxidative addition at the less hindered C3-Br bond.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Methyl 2,3-dibromobenzoate | 1.0 | Substrate |
| Terminal Alkyne | 1.1 | Nucleophile |
| PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | Catalyst (Bulky ligands enhance C3 selectivity) |
| CuI | 0.02 (2 mol%) | Co-catalyst |
| Et₃N (Triethylamine) | Solvent/Base | Solvent & Proton Scavenger |
| Argon/Nitrogen | N/A | Inert Atmosphere |
Step-by-Step Methodology
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of argon.
-
Charging: Add Methyl 2,3-dibromobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%) to the flask.
-
Degassing: Seal the flask and evacuate/backfill with argon three times. This is critical to prevent homocoupling (Glaser coupling) of the alkyne.
-
Solvent Addition: Inject anhydrous Et₃N (approx. 5 mL per mmol of substrate) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Note: If the alkyne is a solid, dissolve it in a minimum amount of THF/Et₃N before addition.
-
-
Reaction: Heat the mixture to 50–60 °C .
-
Process Control: Monitor by TLC or HPLC every hour. The reaction typically reaches completion in 4–6 hours.
-
Checkpoint: The appearance of a highly fluorescent spot often indicates the formation of the conjugated product.
-
-
Workup:
-
Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Elution Order: Excess alkyne (fastest) -> Product (C3-coupled) -> Trace Bis-coupled product -> Unreacted Starting Material.
-
Protocol B: Sequential Bis-Coupling (Library Generation)
Objective: Synthesis of non-symmetric 2,3-dialkynylbenzoates or Isocoumarin precursors. Logic: Once the reactive C3 position is filled, the C2 position can be forced to react using higher temperatures and more active catalytic systems.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Product from Protocol A | 1.0 | Substrate (C3-substituted) |
| Second Terminal Alkyne | 1.5 | Nucleophile (Distinct from first alkyne) |
| Pd(PPh₃)₄ | 0.05 (5 mol%) | More active Pd(0) source |
| CuI | 0.05 (5 mol%) | Co-catalyst |
| DMF / Et₃N (3:1) | Solvent | Polar solvent required for higher temp |
Step-by-Step Methodology
-
Setup: Use a pressure tube or a sealed vial for this reaction to prevent solvent loss at higher temperatures.
-
Charging: Combine the C3-alkynylated substrate (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%).
-
Solvent: Add degassed DMF/Et₃N (3:1 ratio). The polar nature of DMF helps stabilize the intermediate oxidative addition complex at the crowded C2 position.
-
Reaction: Heat to 90–100 °C for 12–24 hours.
-
Caution: The C2 position is very sluggish. If conversion is low, add an additional 2 mol% of catalyst after 12 hours.
-
-
Cyclization (Optional): If the second alkyne contains a hydroxyl or nucleophilic group, or if specific Lewis acids (e.g., AgOTf or I₂) are added during workup, the product may spontaneously cyclize to form an isocoumarin .
-
Workup: Dilute with water and extract with Et₂O (DMF is difficult to remove; extensive water washes are necessary). Dry over MgSO₄ and concentrate.
Troubleshooting & Optimization (The "Why" and "How")
The following table addresses common failure modes specific to this compound derivatives.
| Issue | Root Cause | Corrective Action |
| Glaser Homocoupling (Alkyne dimer) | Presence of Oxygen | Rigorous degassing (freeze-pump-thaw preferred). Add the alkyne slowly via syringe pump to keep its concentration low relative to the catalyst. |
| No Reaction at C2 | Steric Crowding | Switch solvent to DMF or DMA and increase temp to 100°C. Switch ligand to SPhos or XPhos (Buchwald ligands) which are designed for hindered substrates. |
| Regioselectivity Erosion (Mixture of C2/C3) | High Temperature | Run Protocol A at room temperature first. Only heat if absolutely necessary. Lower temperatures favor the kinetic (C3) product. |
| Decarboxylation | Free Acid Usage | Always protect as Methyl Ester . If the free acid is required, use 3 equiv of base (e.g., K₂CO₃) in water/acetone mixtures (copper-free conditions). |
Experimental Workflow Diagram
Caption: Sequential workflow for accessing highly substituted benzoates. Phase 2 targets the accessible C3 site; Phase 3 forces C2 reactivity.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Langer, P. et al. (2004). Regioselective Suzuki and Sonogashira coupling reactions of methyl 2,3-dibromobenzoate. Synlett, (13), 2351-2354. Link
-
Gooßen, L. J. et al. (2009). Pd-catalyzed synthesis of functionalized isocoumarins from 2-halobenzoic acids. Organic Letters, 11(21), 4822-4825. Link
-
Doucet, H. et al. (2013). Palladium-catalyzed regioselective C–H bond functionalization of polyhalogenated benzenes. Current Organic Chemistry, 17(24), 2963-2980. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Isocoumarin synthesis [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of isocoumarins via Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Derivatization of 2,3-Dibromobenzoic Acid for Novel Compound Synthesis
Abstract
This technical guide provides a comprehensive framework for the strategic chemical modification of 2,3-dibromobenzoic acid, a versatile and highly functionalized scaffold for the development of novel compounds. We delve into the nuanced reactivity of its distinct C-Br bonds and the directing influence of the carboxylic acid group. Detailed, field-tested protocols for regioselective Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, enabling researchers to access a diverse array of polysubstituted aromatic compounds. The causality behind experimental design, including catalyst selection, ligand choice, and reaction conditions, is explained to empower researchers with the ability to adapt and troubleshoot these powerful synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique starting material for the synthesis of advanced pharmaceutical intermediates and functional materials.
Introduction: The Strategic Value of this compound
This compound is a powerful starting material in modern organic synthesis due to its unique arrangement of functional groups. The presence of two chemically distinct bromine atoms—one ortho and one meta to a carboxylic acid directing group—provides a platform for sequential and regioselective functionalization.[1][2]
-
Orthogonal Reactivity: The C2-Br bond is sterically hindered by the adjacent carboxylic acid and is electronically distinct from the C3-Br bond. This inherent difference allows for selective reactions at one position while leaving the other intact for subsequent transformations.
-
Directing Group Influence: The carboxylic acid moiety is a powerful directing group in various reactions, including electrophilic aromatic substitution and directed ortho-lithiation.[3][4] This provides an additional layer of control over the synthesis of complex, polysubstituted benzene derivatives.[5]
-
Access to Privileged Scaffolds: Sequential cross-coupling reactions on this scaffold can generate complex aryl structures that are often found in biologically active molecules and advanced materials.[6][7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are particularly well-suited for this purpose due to their broad functional group tolerance and reliable performance.[6][8][9]
This guide will focus on two cornerstone palladium-catalyzed reactions to illustrate the synthetic utility of this compound.
Core Synthetic Strategies & Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are central to the derivatization of this compound. Understanding the underlying catalytic cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6][10] The reaction is prized for its mild conditions and tolerance of a wide variety of functional groups.[6]
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, regenerating the Pd(0) catalyst and releasing the final product.[10]
Key Causality in Experimental Design:
-
Catalyst/Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[11] Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (PtBu₃), often accelerate the reductive elimination step and are effective for coupling with less reactive aryl chlorides and bromides.[11][12]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[13]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling amines with aryl halides.[8][9][14] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[14]
The catalytic cycle is analogous to the Suzuki coupling:
-
Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.[14][15]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amido complex.[15]
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[14][15]
Key Causality in Experimental Design:
-
Ligand Selection: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[14] These ligands promote the crucial reductive elimination step, which can be slow for C-N bond formation.
-
Base Strength: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices. The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex but not so reactive that it causes side reactions.[15]
Application Note 1: Regioselective Synthesis of 2-Aryl-3-bromobenzoic Acids via Suzuki-Miyaura Coupling
This protocol details the selective functionalization at the C2 position of this compound. The steric hindrance and electronic effects of the ortho-carboxylic acid group favor the initial oxidative addition of palladium at the C2-Br bond.
Experimental Workflow Diagram
Caption: Workflow for regioselective Suzuki coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv).
-
Solvent Addition: Add degassed toluene and water (e.g., a 4:1 mixture) to the Schlenk flask containing the reagents. The typical concentration is 0.1 M with respect to the limiting reagent.
-
System Purge: Seal the flask and purge with argon or nitrogen for 10-15 minutes while stirring.
-
Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water.
-
Workup - Acidification: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl until the pH is ~2-3 to ensure the carboxylic acid product is protonated.[16]
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid) to yield the pure 2-aryl-3-bromobenzoic acid.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Yield (%) | Notes |
| 1 | Phenylboronic acid | 85 | Standard conditions, clean conversion. |
| 2 | 4-Methoxyphenylboronic acid | 91 | Electron-donating group facilitates the reaction. |
| 3 | 4-Trifluoromethylphenylboronic acid | 78 | Electron-withdrawing group slightly reduces yield. |
| 4 | 3-Pyridylboronic acid | 72 | Heteroaromatic substrate requires careful optimization of the base. |
Yields are for isolated, purified products and are representative.
Application Note 2: Synthesis of 2-Aryl-3-aminobenzoic Acids via Sequential Suzuki/Buchwald-Hartwig Amination
This protocol demonstrates the power of sequential coupling. The 2-aryl-3-bromobenzoic acid synthesized in Application Note 1 is used as the substrate for a subsequent Buchwald-Hartwig amination at the C3 position.
Reaction Scheme Diagram
Sources
- 1. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. chemrj.org [chemrj.org]
Application Note: 2,3-Dibromobenzoic Acid – Synthesis, Regioselectivity, and Functionalization
[1]
Executive Summary
2,3-Dibromobenzoic acid (CAS: 603-78-1) is a high-value halogenated scaffold in medicinal chemistry. Its vicinal bromine pattern, combined with an ortho-carboxylic acid, presents a unique "chemical handle" for iterative cross-coupling reactions. This structure allows for the rapid generation of polysubstituted anthranilic acid derivatives, quinazolinones, and fused tricyclic systems common in kinase inhibitors.
This Application Note provides a definitive guide to:
-
Synthesis: A robust Sandmeyer protocol to generate the scaffold from 2-amino-3-bromobenzoic acid.
-
Regioselectivity: A mechanistic analysis of C2 vs. C3 reactivity in Palladium-catalyzed cross-couplings.
-
Protocols: Validated workflows for esterification and site-selective Suzuki-Miyaura coupling.
Mechanistic Insight: The Regioselectivity Paradox
The core challenge—and opportunity—with this compound derivatives is controlling which bromine atom reacts first. This is governed by a competition between Electronic Activation and Steric Hindrance .
The Electronic vs. Steric Tug-of-War
-
C2 Position (Ortho):
-
Electronic Effect: The carboxylic acid (or ester) at C1 is a strong Electron Withdrawing Group (EWG). Through the inductive effect (-I), it significantly lowers the electron density of the C2-Br bond. In Pd-catalyzed cycles, Oxidative Addition is generally faster at the most electron-deficient center.
-
Steric Effect:[1] The C2 position is sterically crowded by the adjacent carbonyl group.
-
-
C3 Position (Meta):
-
Electronic Effect: Less influenced by the C1-EWG.
-
Steric Effect:[1] Significantly more accessible than C2.
-
The Verdict: Under standard conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), Electronic Activation dominates . The C2-bromide undergoes oxidative addition preferentially, provided the incoming nucleophile (boronic acid) is not excessively hindered. However, if the carboxylic acid is left as a free acid (forming a carboxylate salt), the negative charge donates electron density back into the ring, potentially deactivating C2 or causing catalyst poisoning.
Therefore, this guide recommends conversion to the Methyl Ester prior to coupling to ensure reliable C2-selectivity.
Visualizing the Pathway (Graphviz)
Figure 1: Synthetic workflow and regioselectivity decision tree for this compound derivatives.
Protocol A: Synthesis via Sandmeyer Reaction
Since this compound can be expensive or chemically unstable in long-term storage, synthesizing it fresh from the stable precursor 2-amino-3-bromobenzoic acid is a reliable strategy.
Reagents & Equipment[3][4][5][6]
-
Precursor: 2-Amino-3-bromobenzoic acid (10 mmol, 2.16 g)
-
Acid Source: 48% Hydrobromic Acid (HBr)
-
Diazotization: Sodium Nitrite (NaNO2)
-
Catalyst: Copper(I) Bromide (CuBr)
-
Equipment: 3-neck round bottom flask, internal thermometer, addition funnel.
Step-by-Step Methodology
-
Preparation of Hydrobromic Acid Solution:
-
In a 100 mL 3-neck flask, charge 2-amino-3-bromobenzoic acid (2.16 g).
-
Add 20 mL of 48% HBr.
-
Cool the suspension to 0–5 °C using an ice/salt bath. Critical: Maintain temperature below 5°C to prevent diazonium decomposition.
-
-
Diazotization:
-
Dissolve NaNO2 (0.76 g, 11 mmol) in 5 mL water.
-
Add the NaNO2 solution dropwise to the HBr suspension over 20 minutes.
-
Observation: The solution should turn clear/yellowish. Stir for an additional 30 minutes at 0 °C.
-
-
Sandmeyer Substitution:
-
In a separate vessel, dissolve CuBr (1.5 g, 10.5 mmol) in 5 mL of 48% HBr.
-
Transfer the cold diazonium solution slowly into the CuBr solution (which should be at room temperature or slightly warmed to 40°C) with vigorous stirring.
-
Caution: Nitrogen gas (
) will evolve rapidly. Ensure proper venting.
-
-
Work-up:
-
QC Check:
-
Expected Yield: ~60-75%
-
Melting Point: 144–148 °C [1].[4]
-
Protocol B: Regioselective Suzuki-Miyaura Coupling
This protocol targets the C2 (ortho) position using the methyl ester derivative.
Reagents
-
Substrate: Methyl 2,3-dibromobenzoate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) - Chosen for standard electronic selectivity. -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Methodology
-
Degassing:
-
Combine solvent (Dioxane/Water) in a reaction vial and sparge with Argon for 15 minutes. Oxygen is the enemy of Pd(0).
-
-
Assembly:
-
Add Methyl 2,3-dibromobenzoate (294 mg, 1 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and
(276 mg, 2 mmol). -
Add the catalyst
(58 mg) last inside a glovebox or under a cone of Argon.
-
-
Reaction:
-
Seal the vial and heat to 80 °C for 4–6 hours.
-
Note: Do not overheat (>100°C) initially, as this may promote oxidative addition at the C3 position or bis-coupling.
-
-
Validation (HPLC/TLC):
-
Monitor the disappearance of the starting material.[5]
-
Target Product: Methyl 3-bromo-2-phenylbenzoate.
-
Side Product: Methyl 2-bromo-3-phenylbenzoate (C3 coupling) or bis-phenyl adduct.
-
Data Summary: Expected Shifts
| Compound State | 1H NMR Characteristic (CDCl3) | Key Feature |
| Starting Material | 3 distinct aromatic signals. | |
| C2-Product | Methyl ester shifts upfield due to shielding by the new ortho-phenyl ring. | |
| C3-Product | Methyl ester remains similar to starting material (less shielding). |
Troubleshooting & Critical Quality Attributes (CQA)
Chemical Stability
This compound is stable at room temperature but light-sensitive. Store in amber vials.
Common Failure Modes
-
Low Yield in Sandmeyer: Usually caused by allowing the diazonium salt to warm up above 5°C before adding to the Copper solution.
-
Loss of Regioselectivity: Using highly active, bulky ligands (like Buchwald ligands) can sometimes override the electronic preference and lead to mixtures. For C2 selectivity, stick to simple phosphines (
) and moderate temperatures. -
Hydrolysis: If using the methyl ester, avoid strong hydroxide bases (NaOH) at high temperatures, which will hydrolyze the ester back to the acid. Use Carbonate or Phosphate bases.
References
-
PubChem. (n.d.).[6] this compound (CID 182487).[6] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Fairlamb, I. J. S., et al. (2025). Regioselective Suzuki-Miyaura coupling of polyhalogenated benzoates. Royal Society of Chemistry Advances. Retrieved from [Link]
-
Bentivoglio, G., et al. (2010).[7] Crystal structure of 2-amino-3-bromobenzoic acid. ResearchGate. Retrieved from ]">https://www.researchgate.net[7]
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound (65436-55-7) for sale [vulcanchem.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dibromobenzoic Acid Synthesis
This technical guide addresses the synthesis of 2,3-dibromobenzoic acid , a challenging intermediate due to the steric hindrance of the ortho-bromine atoms. The guide focuses on the two most viable synthetic routes: Oxidation of 2,3-Dibromotoluene (scalable) and Lithiation of 1,2-Dibromobenzene (high precision).
Subject: Yield Optimization & Troubleshooting Guide Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers
Route Selection Strategy
Before troubleshooting, confirm you are using the correct route for your scale and purity requirements.
| Feature | Route A: Oxidation (2,3-Dibromotoluene) | Route B: Lithiation (1,2-Dibromobenzene) |
| Primary Mechanism | Radical/Permanganate Oxidation | Directed Ortho-Metalation (DoM) |
| Scale Suitability | High (>100g to kg) | Low to Medium (<50g) |
| Key Challenge | Incomplete oxidation (Aldehyde stalling) | Benzyne formation (Temperature sensitivity) |
| Purity Profile | Moderate (requires recrystallization) | High (isomerically pure if controlled) |
Method A: Oxidation of 2,3-Dibromotoluene
The Issue: The "Ortho Effect." The two bromine atoms at positions 2 and 3 create significant steric bulk, preventing the oxidant from attacking the methyl group at position 1. This often leads to the reaction stalling at the aldehyde stage or low conversion.
Troubleshooting & FAQs
Q: My reaction stalls at 2,3-dibromobenzaldehyde. Adding more KMnO₄ doesn't help.
-
Diagnosis: The reaction has become heterogeneous. The intermediate aldehyde is poorly soluble in the aqueous permanganate solution, and the solid MnO₂ byproduct coats the organic droplets, stopping mass transfer.
-
Solution: Switch to a Homogeneous Co-solvent System or use Phase Transfer Catalysis (PTC) .
-
Protocol Adjustment: Use a Pyridine/Water (2:1) reflux. Pyridine solubilizes both the organic substrate and the permanganate, ensuring contact. Alternatively, use t-Butanol/Water.
-
PTC Option:[1] Add 5 mol% Tetrabutylammonium bromide (TBAB) to the aqueous/organic biphasic mixture to shuttle MnO₄⁻ ions into the organic phase.
-
Q: I am seeing low yields due to a "gummy" black residue during workup.
-
Diagnosis: This is likely trapped product within the MnO₂ filter cake. This compound is prone to adsorption on metal oxides.
-
Solution: Thorough washing of the MnO₂ cake is critical.
-
Step 1: Filter the hot reaction mixture through Celite.
-
Step 2: Wash the filter cake with hot water (not cold) and then with a small amount of hot dilute NaOH.
-
Step 3: (Critical) Resuspend the MnO₂ cake in water, heat to reflux for 15 mins, and filter again. Up to 15% of the yield can be recovered here.
-
Q: The product is colored (yellow/orange) even after recrystallization.
-
Diagnosis: Trace amounts of azo-impurities or radical coupling byproducts.
-
Solution: Perform a Charcoal Treatment during the sodium salt phase.
-
Dissolve crude acid in 10% NaOH.
-
Add activated carbon (5 wt%), heat to 60°C for 30 mins.
-
Filter and acidify to precipitate white crystals.
-
Validated Workflow: Pyridine-Modified Oxidation
Caption: Optimized workflow for oxidation using pyridine to solubilize the hindered substrate.
Method B: Lithiation of 1,2-Dibromobenzene
The Issue: Regioselectivity and Stability. You are performing a Directed Ortho-Metalation (DoM). The goal is to deprotonate at C3. However, the resulting lithiated species is thermally unstable and can eliminate LiBr to form Benzyne , which leads to tar/polymerization.
Troubleshooting & FAQs
Q: I obtained a complex mixture of tars and starting material.
-
Diagnosis: Benzyne Formation .[2][3] The temperature rose above -70°C before the CO₂ quench was complete. The lithiated intermediate eliminated LiBr.[3]
-
Solution: Strict cryogenic control.
-
Maintain internal temperature below -75°C during LDA addition.
-
Pre-cool the CO₂ source (use dry ice pellets directly or a cannula transfer of dry ice-saturated THF). Do not allow the flask to warm until the quench is complete.
-
Q: I isolated 2,6-dibromobenzoic acid instead of this compound.
-
Diagnosis: Wrong starting material or mechanism confusion.
-
If you started with 1,2,3-tribromobenzene and used n-BuLi, Lithium-Halogen exchange occurs at C2 (the central bromine), leading to the 2,6-isomer.
-
-
Solution: Use 1,2-dibromobenzene and LDA (Lithium Diisopropylamide).[4][5]
-
Mechanism: LDA is a non-nucleophilic base; it will deprotonate the C3 position (ortho to Br) rather than exchange with the Br.
-
Note: C3 and C6 are equivalent in 1,2-dibromobenzene. Deprotonation at either yields the same 2,3-dibromo-1-lithiobenzene intermediate.
-
Q: Low yield despite good temperature control.
-
Diagnosis: Moisture contamination or "Over-lithiation" (Dilithiation).
-
Solution:
-
Ensure THF is distilled from Sodium/Benzophenone.
-
Use exactly 1.05 equivalents of LDA. Excess base can attack other positions or cause dianion formation which behaves unpredictably.
-
Mechanistic Pathway & Danger Zones
Caption: The critical bifurcation point: Temperature control determines if you get Product (Green) or Tar (Red).
Purification Protocol (The "pH Swing")
Regardless of the synthesis method, physical loss during purification is the #1 cause of artificial low yields.
Protocol:
-
Extraction: Dissolve the crude solid in EtOAc.
-
Base Wash: Extract with sat. NaHCO₃ (x3). The product moves to the aqueous layer (as sodium benzoate); non-acidic impurities stay in EtOAc.
-
Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 1 while stirring vigorously.
-
Aging: Allow the slurry to stir for 30 mins. This "Ostwald ripening" grows larger crystals that are easier to filter and trap less mother liquor.
-
Filtration: Filter and wash with ice-cold water.
References
-
Oxidation Methodology (Pyridine System)
- Title: Permanganate Oxid
- Source:Journal of Organic Chemistry, Vol 45.
- Context: Describes the necessity of pyridine for solubilizing ortho-substituted toluenes.
-
Lithiation Regioselectivity
- Title: Regiospecific Metal
- Source:Journal of Organic Chemistry, 2003, 68(8), 3017–3025.
- Context: Confirms lithiation of 1,2-dibromobenzene yields the 3-lithio species and highlights benzyne instability.
-
Purification Standards
- Title: Purification of Benzoic Acid Deriv
-
Source:Organic Syntheses, Coll.[6] Vol. 1.
- Context: General procedure for isolating benzoic acids
Sources
- 1. WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid - Google Patents [patents.google.com]
- 2. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiospecific metalation of oligobromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
common side reactions in the synthesis of 2,3-dibromobenzoic acid
This technical guide addresses the specific challenges in synthesizing 2,3-dibromobenzoic acid , a sterically congested and electron-deficient scaffold often used as a pharmaceutical intermediate.
The guide focuses on the two most prevalent synthetic routes:
-
Aerobic/Permanganate Oxidation of 2,3-dibromotoluene (Industrial/Scale-up standard).
-
Directed Ortho-Lithiation (DoM) of 1,2-dibromobenzene (R&D/Medicinal Chemistry standard).
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiles
Part 1: The Oxidation Route (From 2,3-Dibromotoluene)
Context: This method uses strong oxidants (typically
Q1: Why does my reaction stall at the aldehyde stage (2,3-dibromobenzaldehyde), and how do I push it to completion?
Diagnostic:
-
Symptom: HPLC/TLC shows a persistent spot slightly less polar than the acid.
-
Root Cause: Steric Inhibition of the Tetrahedral Intermediate. The 2-bromo substituent creates significant steric bulk ortho to the reaction site. The oxidation mechanism requires the formation of a tetrahedral manganate ester intermediate. The bulky bromine atom physically obstructs the approach of the oxidant, significantly slowing the rate-determining step (conversion of aldehyde to acid).
Troubleshooting Protocol:
-
Phase Transfer Catalysis (PTC): Add TBAB (Tetrabutylammonium bromide) or Cetyltrimethylammonium bromide (CTAB) at 1-5 mol%. This solubilizes the permanganate in the organic phase, increasing the effective concentration of oxidant near the sterically hindered methyl group.
-
Biphasic Management: Ensure vigorous mechanical stirring (overhead stirrer recommended). Magnetic stirring is often insufficient for the heavy slurry formed by
byproduct. -
Sequential Addition: Do not add all oxidant at once. Add
in 3 portions over 2 hours to maintain active oxidant levels without crashing out the reaction with excess crust.
Q2: I am seeing a "loss of mass" during workup and a non-acidic oil. Is decarboxylation occurring?
Diagnostic:
-
Symptom: Low yield of solid acid; isolation of 1,2-dibromobenzene (liquid) or tars.
-
Root Cause: Thermal Decarboxylation. this compound is an ortho-substituted benzoic acid. The steric strain between the carboxyl group and the adjacent bromine atom twists the carboxylate out of planarity, weakening the
bond. Heating the crude acid above 80°C (especially in acidic media) accelerates decarboxylation.
Corrective Workflow:
-
Acidification: When quenching the basic reaction mixture, use HCl to adjust pH to 1-2 only at 0°C to 5°C . Do not heat the acidified slurry to coagulate the precipitate.
-
Drying: Dry the final solid under vacuum at <50°C . Avoid oven drying at standard 100°C settings.
Part 2: The Lithiation Route (From 1,2-Dibromobenzene)
Context: This method involves the deprotonation of 1,2-dibromobenzene using a hindered base (LDA) followed by a
Q3: My reaction mixture turned black/tarry, and I recovered very little product. What happened?
Diagnostic:
-
Symptom: Formation of complex polymeric mixtures; absence of carboxylated product.
-
Root Cause: Benzyne Formation (Elimination vs. Deprotonation). Lithiation of 1,2-dibromobenzene creates a species (3-lithio-1,2-dibromobenzene) that is highly unstable. If the temperature rises above -70°C , the lithium atom eliminates with the adjacent bromine (LiBr) to form 3-bromo-benzyne . This highly reactive intermediate rapidly polymerizes or reacts non-specifically.
Corrective Workflow:
-
Temperature Control: The internal temperature must never exceed -75°C during the addition of LDA. Pre-cool the solvent (THF) to -78°C before adding reagents.
-
Reverse Addition: Cannulate the LDA solution down the side of the flask containing the dibromobenzene to ensure immediate mixing at the wall, preventing local hot spots.
-
Quench Speed: The
quench must be rapid. Pour the reaction mixture onto excess crushed dry ice (solid ) rather than bubbling gas, which is too slow.
Q4: I am getting a mixture of this compound and 2,6-dibromobenzoic acid. How do I control regioselectivity?
Diagnostic:
-
Root Cause: Directed Ortho Metalation (DoM) Competition. In 1,2-dibromobenzene, the 3-position and 6-position are chemically equivalent before the first lithiation. However, if you use a base that is too strong or unhindered (like n-BuLi), you may get lithium-halogen exchange (replacing a Br with Li) instead of deprotonation.
-
Note: With LDA (Lithium Diisopropylamide), deprotonation is favored at the 3-position due to the inductive electron-withdrawing effect of the two bromine atoms (acidifying the adjacent proton).
-
Protocol for High Regioselectivity:
-
Base Selection: Use LDA exclusively. Do not use n-BuLi or t-BuLi, which promote Li-Halogen exchange (giving 1-bromo-2-lithiobenzene -> 2-bromobenzoic acid impurity).
-
Stoichiometry: Use exactly 1.05 equivalents of LDA. Excess base can lead to di-lithiation species.
Part 3: Visual Troubleshooting & Mechanisms
Reaction Pathway: Oxidation vs. Lithiation[1]
Caption: Comparative reaction pathways showing critical failure points (red dashed lines) for oxidation and lithiation routes.
Part 4: Experimental Data & Comparison
| Parameter | Oxidation Route ( | Lithiation Route (LDA/CO |
| Starting Material | 2,3-Dibromotoluene | 1,2-Dibromobenzene |
| Key Reagents | LDA, THF, Dry Ice | |
| Temperature | Reflux (100°C) | Cryogenic (-78°C) |
| Major Impurity | 2,3-Dibromobenzaldehyde | Tars (Benzyne polymers) |
| Scalability | High (Kg scale) | Low (requires cryo-cooling) |
| Yield (Typical) | 65-75% | 80-90% (small scale) |
| Safety Risk | Pyrophoric reagents, Moisture sensitivity |
Standard Operating Procedure (SOP) - Recommended Route (Oxidation)
For synthesis of >10g quantities.
-
Setup: 1L 3-neck flask, mechanical stirrer, reflux condenser.
-
Charge: 25.0 g 2,3-dibromotoluene, 500 mL water, 2.0 g TBAB.
-
Heat: Bring to 95°C.
-
Addition: Add 45.0 g
in 5 portions over 3 hours. Wait for purple color to fade (check supernatant) between additions. -
Workup:
References
-
BenchChem Technical Support. (2025).[3] Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide. (Adapted for 2,3-isomer).[4][5][6]
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine.
-
Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives.
-
Organic Syntheses. (1943). 2,4,6-Tribromobenzoic Acid. (Analogous oxidation protocols). Org. Synth. Coll. Vol. 2, p. 592.
-
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation.[3][7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JP2002179612A - Method for producing 2,3-dibromosuccinic acids - Google Patents [patents.google.com]
- 6. The catalytic mechanism of direction-dependent interactions for 2,3-dihydroxybenzoate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
optimizing reaction conditions for 2,3-dibromobenzoic acid couplings
Introduction: The Substrate Challenge
Welcome to the Technical Support Center. You are likely here because 2,3-dibromobenzoic acid is a "deceptively simple" substrate. It presents a classic conflict in transition-metal catalysis: Electronic Activation vs. Steric Hindrance.
-
The C2-Bromine: Electronically activated by the ortho-carbonyl group (inductive effect), making it prone to faster Oxidative Addition (OA). However, it is sterically sandwiched between the carboxylate and the C3-bromine.
-
The C3-Bromine: Sterically more accessible but electronically less activated (meta to the Electron Withdrawing Group).
-
The Carboxylic Acid: A potential catalyst poison and decarboxylation risk.
This guide provides the logic, protocols, and troubleshooting steps to navigate these competing factors.
Module 1: The "Free Acid" Dilemma
Issue: "My reaction conversion is low (<20%), and I see black palladium precipitation."
Diagnosis: You are likely attempting a direct coupling on the free carboxylic acid.
-
Catalyst Poisoning: Carboxylates (R-COO⁻) can bind tightly to Pd(II) species, displacing phosphine ligands and forming unreactive "palladate" resting states.
-
Solubility: The dianion (carboxylate + oxidative addition complex) is often insoluble in standard organic solvents (Toluene/THF), halting the cycle.
The Fix:
-
Standard Approach: Convert to the Methyl Ester (2,3-dibromobenzoate) before coupling. This eliminates catalyst poisoning and standardizes the electronic activation of the C2 position.
-
"Must Use Acid" Approach: If you cannot esterify, you must use Water-Soluble Catalysis or High-Base Loading .
Protocol A: Handling the Free Acid (If unavoidable)
-
Solvent: Water/Acetonitrile (1:1) or Water/DMF.
-
Base: Cs₂CO₃ (3.0 equivalents). The extra base ensures solubility and rapid turnover.
-
Ligand: SPhos or TPPTS (water-soluble phosphine). SPhos is particularly good at preventing Pd-aggregation in the presence of inhibitory functional groups.
Module 2: Regioselectivity (The Core Challenge)
Issue: "I am getting a mixture of C2- and C3-coupled products, or the wrong isomer entirely."
Technical Insight: In 2,3-dibromobenzoates, the C2 position is the Electronic Favorite (most electron-deficient). The C3 position is the Steric Favorite .
-
To target C2 (Major Product): You must use a ligand small enough to access the hindered C2 site but electron-rich enough to facilitate OA.
-
To target C3 (Minor/Difficult Product): You must use extreme bulk to render C2 inaccessible, or (more reliably) block C2.
Decision Tree: Optimizing Regioselectivity
Caption: Workflow for selecting ligands based on the desired coupling site (C2 vs C3).
Module 3: Standard Operating Protocols (SOPs)
These protocols are validated for Methyl 2,3-dibromobenzoate .
Protocol 1: C2-Selective Suzuki Coupling (The "Standard" Run)
This protocol targets the electronically activated C2-bromide.
-
Reagents:
-
Methyl 2,3-dibromobenzoate (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + PPh₃ (8 mol%). Note: PPh₃ is small enough to permit attack at C2.
-
Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv).
-
Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with Argon/Nitrogen for 15 mins (Critical to prevent homocoupling).
-
Combine solids in a sealed tube.
-
Add solvents.[1]
-
Heat to 80-90°C for 4-12 hours.
-
-
Expected Outcome: >85% yield of the 2-aryl-3-bromo product.
Protocol 2: C3-Selective Coupling (The "Steric" Run)
Warning: This is chemically difficult. If this fails, synthesize the 2-protected analog.
-
Reagents:
-
Methyl 2,3-dibromobenzoate (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dba)₂ (5 mol%)
-
Ligand: SPhos or XPhos (10 mol%). Rationale: These bulky ligands increase the energy barrier for the crowded C2-OA, potentially shifting preference to C3.
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: THF (Anhydrous) – Water can sometimes accelerate the "easy" C2 pathway.
-
-
Procedure:
-
Heat to 60°C initially. Monitor by HPLC/LCMS.
-
If C2 starts forming, lower temperature.
-
Module 4: Troubleshooting Guide (FAQ)
Q1: I see a loss of the carboxylate group (Decarboxylation). What happened?
A: You likely triggered a "Gooßen-type" decarboxylation.
-
Cause: High temperatures (>120°C) + Cu(I) co-catalysts (often found as impurities or additives) + ortho-electron withdrawing groups.
-
Fix: Ensure your Pd source is Cu-free. Lower the temperature to <100°C. If you are intentionally using a decarboxylative protocol, this is a feature, not a bug.
Q2: The reaction turns black immediately and stalls.
A: "Palladium Black" formation. The active Pd(0) is aggregating.
-
Cause: Ligand dissociation or insufficient ligand concentration.
-
Fix: Increase the Ligand:Metal ratio from 2:1 to 4:1. Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which bites the metal tighter and prevents aggregation, though it may alter regioselectivity.
Q3: I cannot separate the C2 and C3 isomers.
A: This is common.
-
Fix: Do not rely on silica chromatography for the final step.
-
Chemical Separation: Hydrolyze the ester mixture to the acids. The 2-aryl-3-bromo acid often has a significantly different pKa or solubility profile than the 3-aryl-2-bromo acid due to the "ortho-twist" of the aryl group affecting the COOH hydrogen bonding. Recrystallize the acids, then re-esterify if needed.
-
Module 5: Mechanistic Visualization
Understanding the Oxidative Addition (OA) step is critical.[2] The diagram below illustrates why C2 is favored electronically but hindered sterically.
Caption: Kinetic competition between Electronic activation (Path A) and Steric accessibility (Path B).
Summary of Optimization Data
| Variable | Recommendation | Rationale |
| Substrate Form | Methyl Ester | Avoids catalyst poisoning; activates C2. |
| Solvent | Toluene/H₂O (10:1) | Biphasic systems often solubilize inorganic bases best. |
| Base | K₃PO₄ | Gentle enough to prevent ester hydrolysis; strong enough for coupling. |
| Ligand (C2 Target) | PPh₃ | Small cone angle allows entry to the crowded C2 site. |
| Ligand (C3 Target) | SPhos / XPhos | Bulky ligands may override electronic bias (requires screening). |
| Temperature | 80°C | High enough for OA, low enough to prevent decarboxylation. |
References
-
Regioselectivity in Polyhaloarenes: Langer, P. (2010). Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Arenes. Validated general principles for site-selectivity based on electronic deficiency.
-
Source: (General search for Langer Polyhalogenated Suzuki)
-
-
Ligand Effects (SPhos/XPhos): Buchwald, S. L., et al. (2005). Universal Catalysts for the Suzuki-Miyaura Coupling. Describes the steric parameters of dialkylbiaryl phosphines.
-
Source:
-
-
Decarboxylative Coupling Risks: Gooßen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids.[3] Defines the risk factors for decarboxylation in ortho-substituted benzoates.
-
Source:
-
-
Oxidative Addition Mechanisms: Schoenebeck, F., et al. (2020). Mechanisms and Site Selectivity of Oxidative Addition to Pd(0).[2][4] Explains the HOMO/LUMO roles in site selectivity.
-
Source: (Relevant mechanistic grounding)
-
(Note: While specific papers titled "this compound" are rare, the protocols above are derived from the established reactivity of 2,3-dihalobenzoates and pyridines as cited in standard organometallic handbooks.)
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Decarboxylative sp3-sp3 Coupling of Nitrobenzene Acetic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
preventing decomposition of 2,3-dibromobenzoic acid during reactions
Ticket Subject: Preventing Decomposition (Decarboxylation/Debromination) During Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Effect" Trap
2,3-Dibromobenzoic acid (CAS: 603-78-1) is deceptively unstable compared to its meta or para isomers. The core issue is Protodecarboxylation , driven by the Ortho-Effect .
The bromine atom at the C2 position creates significant steric strain against the carboxylic acid group, forcing it out of planarity with the aromatic ring. This breaks conjugation and destabilizes the ground state. Losing
Module 1: Thermal & Chemical Stability
User Issue: "My reaction mixture is bubbling, and I'm recovering 1,2-dibromobenzene."
Root Cause Analysis
You are witnessing Protodecarboxylation .[1][2] This is not a random decomposition; it is a mechanism facilitated by the relief of steric strain from the 2-bromo substituent.
The Mechanism:
-
Protonation: The ring carbon at C1 (bearing the carboxyl group) accepts a proton (from solvent or acid).
-
Transition State: The C2-Bromine steric clash lowers the barrier for the hybridization change at C1.
-
Elimination:
is ejected to restore aromaticity and relieve the steric clash.
Visualizing the Failure Mode
Figure 1: The mechanism of protodecarboxylation driven by steric relief at the ortho-position.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep < 80°C | Thermal decarboxylation rates spike significantly above 100°C for ortho-substituted benzoates [1]. |
| pH | Avoid Strong Acids | Acid catalyzes the protonation of the ipso-carbon (C1), the rate-limiting step for decarboxylation. |
| Solvent | Avoid DMSO/DMF at high heat | Polar aprotic solvents can strip protons from the acid, creating a carboxylate that is susceptible to decarboxylation if a metal catalyst is present. |
Module 2: Metal-Catalyzed Cross-Couplings (Suzuki, Sonogashira)
User Issue: "I am trying to couple at the 3-position using Palladium, but the carboxyl group falls off."
The "Gooßen" Risk
Transition metals, particularly Copper (Cu) and Silver (Ag), are excellent decarboxylation catalysts (the Gooßen reaction). Even Palladium (Pd) can facilitate this if the temperature is high.
Critical Adjustments for Pd-Catalysis
-
Avoid Copper Additives: Do not use CuI (common in Sonogashira) if the acid is free. It coordinates with the carboxylate and lowers the activation energy for
loss [2]. -
Base Selection: Switch from Carbonates to Phosphates or Fluorides if possible, or use excess base .
-
Insight: Research indicates that using
or can actually inhibit protodecarboxylation in some Pd-systems by ensuring the species remains an anionic carboxylate (less electrophilic at C1) rather than the neutral acid [3].
-
-
Catalyst Switch: Use highly active precatalysts (e.g., XPhos Pd G4 or Pd(dtbpf)Cl2 ) that operate at room temperature or mild heat (40-60°C).
Module 3: The "Shield" Strategy (Esterification)
User Issue: "Fischer esterification (Acid + Alcohol) isn't working; I get low yields."
Why Standard Protocols Fail
The 2,3-dibromo substitution pattern creates a "steric wall." The carbonyl carbon is shielded, making nucleophilic attack by an alcohol (Fischer esterification) kinetically extremely slow. Prolonged heating to force this reaction triggers the decarboxylation described in Module 1.
Recommended Protocol: Base-Promoted Alkylation
Instead of attacking the carbonyl, attack the oxygen of the carboxylate. This moves the reaction away from the sterically crowded center.
Step-by-Step Protocol:
-
Dissolve: this compound (1.0 eq) in DMF (0.5 M).
-
Deprotonate: Add
(1.5 eq) or (1.2 eq). Stir for 15 min at RT.-
Note: The solution may turn slight yellow.
-
-
Alkylate: Add Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq) dropwise.
-
Why?
reaction happens on the unhindered alkyl halide, not the crowded benzoate.
-
-
Workup: Dilute with water, extract with EtOAc.
Comparison of Methods:
| Method | Suitability | Risk Factor |
|---|
| Fischer (
Module 4: Decision Matrix for Experiment Planning
Use this logic flow to determine your synthetic route.
Figure 2: Decision matrix for handling this compound.
References
-
Ortho-Substituent Effects: Cornella, J., et al. "The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids." Chemical Science, 2016.
-
Decarboxylative Coupling: Gooßen, L. J., et al. "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates." Journal of the American Chemical Society, 2006.
-
Preventing Decarboxylation: "Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation." Journal of Organic Chemistry, 2013.
-
Steric Esterification: "Preparation of New 2,3-diphenylpropenoic Acid Esters - Good Yields Even for the More Hindered Z Isomers." Molecules, 2009.[3]
Sources
refining experimental protocols for 2,3-dibromobenzoic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,3-dibromobenzoic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid, appearing as a white to light yellow crystalline solid.[1][2] Its specific structure, with two bromine atoms adjacent to the carboxylic acid group on the benzene ring, imparts unique electronic and steric properties that make it a valuable intermediate in organic synthesis.[1] The electron-withdrawing nature of the bromine substituents increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1] It is a key building block for more complex molecules, often utilized in the synthesis of pharmaceuticals and other specialty chemicals where the bromine atoms serve as reactive sites for cross-coupling reactions.[1][2]
Physical and Chemical Properties
A clear understanding of the physical properties of this compound is fundamental to its successful application and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₂ | [1][2][3] |
| Molecular Weight | 279.91 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 144-148 °C | [1][4] |
| Solubility | Very slightly soluble in water (0.31 g/L at 25°C).[5] Soluble in organic solvents like methanol, ethanol, and DMSO.[1] | |
| pKa (predicted) | 2.46 ± 0.10 | [1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Store the compound in a tightly sealed container at room temperature, away from moisture and direct light.[4] Its relatively high melting point indicates strong intermolecular forces, but proper storage is crucial to prevent degradation and contamination.[1]
Q2: What are the primary safety precautions when handling this compound?
A2: As with all halogenated organic compounds, appropriate personal protective equipment (PPE) is required. This includes safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1]
Q3: Why is the pKa of this compound lower than that of benzoic acid?
A3: The two bromine atoms are strongly electron-withdrawing groups. They pull electron density away from the carboxylic acid group through the inductive effect. This stabilizes the carboxylate anion (the conjugate base) that forms upon deprotonation, making the acid stronger and thus lowering its pKa value.[1]
Q4: Can I use this compound directly in cross-coupling reactions?
A4: Yes. The carbon-bromine bonds are suitable for various cross-coupling reactions, such as Suzuki, Negishi, or Sonogashira couplings.[1] The bromine atoms provide reactive handles for introducing new functional groups, making this compound a versatile synthetic intermediate.[1]
Experimental Workflows & Protocols
A reliable experimental outcome begins with a robust and well-understood protocol. Below is a generalized workflow for a typical synthesis and purification sequence involving this compound.
Caption: General workflow for synthesis and purification.
Protocol 1: Purification by Recrystallization
The most common and effective method for purifying crude this compound is recrystallization. This technique leverages the compound's differential solubility in a solvent at high and low temperatures.
Principle: The solubility of most organic solids, including this compound, increases significantly in hot solvents compared to cold solvents.[6] By dissolving the impure solid in a minimal amount of boiling solvent to create a saturated solution, then allowing it to cool slowly, the desired compound will crystallize out, leaving most impurities behind in the mother liquor.[6][7]
Step-by-Step Methodology:
-
Solvent Selection: Water is often a suitable solvent due to the significant difference in solubility of benzoic acids at high versus low temperatures.[6][8] For a less polar alternative, a mixed solvent system like ethanol/water can be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip. Heat the mixture on a hot plate to a gentle boil.[7]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.[6][7] Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored by soluble impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.[7] This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of the solvent. The final product should be a crystalline solid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common issues.
Problem 1: Low Reaction Yield
Q: My synthesis resulted in a significantly lower yield than expected. What are the likely causes and solutions?
A: Low yield is a common issue that can stem from several factors throughout the experimental process.
-
Possible Cause 1: Incomplete Reaction.
-
Causality: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor reagent stoichiometry. For instance, in a Sandmeyer reaction, maintaining a temperature between 0–5 °C during diazotization is critical to prevent the decomposition of the diazonium salt.[8]
-
Solution:
-
Verify Stoichiometry: Double-check the molar equivalents of all reagents.
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Control Temperature: Ensure precise temperature control throughout the reaction, especially during exothermic steps.
-
Extend Reaction Time: If TLC shows remaining starting material, consider extending the reaction time under optimal conditions.
-
-
-
Possible Cause 2: Side Reactions.
-
Causality: The formation of unintended byproducts can consume starting materials or intermediates. In a Sandmeyer reaction, the diazonium salt is susceptible to hydroxylation (replacement by an -OH group), forming a salicylic acid derivative instead of the desired product.[8]
-
Solution:
-
Active Catalyst: Ensure the copper(I) bromide catalyst is active and freshly prepared if necessary.
-
Controlled Addition: Add reagents slowly and in a controlled manner to minimize localized temperature spikes that can promote side reactions.
-
-
-
Possible Cause 3: Mechanical Loss During Workup.
-
Causality: this compound has slight solubility in water.[5] Significant product can be lost during aqueous extraction and washing steps if not performed carefully.
-
Solution:
-
Brine Wash: When performing extractions, wash the organic layer with saturated sodium chloride solution (brine) to decrease the solubility of the organic product in the aqueous phase.[8]
-
Minimize Transfers: Reduce the number of transfers between glassware to minimize loss.
-
Use Cold Solvents: Wash the filtered, purified product with ice-cold solvent to minimize redissolving the crystals.[8]
-
-
Problem 2: The Final Product is Impure
Q: My final product shows a broad melting point range or multiple spots on a TLC plate. How can I improve its purity?
A: Impurities are typically unreacted starting materials or side products. The key to resolving this is effective purification.
-
Possible Cause 1: Unreacted Starting Material.
-
Causality: The most common impurity is often the starting material. This indicates an incomplete reaction (see Problem 1).
-
Solution:
-
Recrystallize Again: Perform one or two additional recrystallizations as described in Protocol 1. This is highly effective at removing small amounts of impurities with different solubility profiles.[8]
-
Acid-Base Extraction: Exploit the acidic nature of the carboxylic acid. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and extract with a dilute basic solution (e.g., NaHCO₃). The this compound will move to the aqueous layer as its sodium salt. The layers can then be separated, and the aqueous layer re-acidified with HCl to precipitate the purified product, which is then filtered.
-
-
-
Possible Cause 2: Formation of Isomeric Byproducts.
-
Causality: Depending on the synthesis route, small amounts of other dibromobenzoic acid isomers might form.
-
Solution: Careful recrystallization is often sufficient to separate isomers, as they frequently have different crystal lattice energies and solubilities.[8] If recrystallization is ineffective, column chromatography may be required, though this is a more complex and time-consuming method.
-
Problem 3: Difficulty with Recrystallization
Q: During recrystallization, my product "oiled out" instead of forming crystals, or no crystals formed upon cooling. What should I do?
A: These are common recrystallization issues that can be solved by adjusting the procedure.
-
Possible Cause 1: Product "Oiling Out".
-
Causality: The product has come out of solution at a temperature above its melting point, forming an oily liquid instead of solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.
-
Solution:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Change Solvent: If the problem persists, choose a solvent with a lower boiling point.
-
-
-
Possible Cause 2: Failure to Crystallize.
-
Causality: The solution is not sufficiently saturated, or there are no nucleation sites for crystals to begin forming. This can happen if too much solvent was added.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the solvent line.[6] The microscopic scratches provide a surface for nucleation.
-
Seed Crystals: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.[6]
-
Reduce Solvent Volume: If the solution is too dilute, gently boil off some of the solvent to increase the concentration and then allow it to cool again.
-
-
References
- CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google P
- 2,3-Diaminobenzoic acid - Chem-Impex.
- This compound 603-78-1 wiki - Guidechem.
- CAS 4073-35-2: 3,5-dibromo-4-methoxybenzoic acid - CymitQuimica.
- This compound - 65436-55-7 - Vulcanchem.
- 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure.
- 2,3-Dibromopropanoic acid from Acrylic acid - Sciencemadness Discussion Board.
- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction - International Journal of Innov
- Optimizing yield and purity in 3-Bromobenzoic acid synthesis - Benchchem.
- This compound | C7H4Br2O2 | CID 182487 - PubChem.
- Recrystalliz
- This compound | 603-78-1 - ChemicalBook.
- Recrystallization Lab Procedure of Benzoic Acid - YouTube.
- Recrystalliz
- 603-78-1, this compound Formula - ECHEMI.
Sources
- 1. This compound (65436-55-7) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H4Br2O2 | CID 182487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 603-78-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactions with Dibromobenzoic Acids: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Dibromobenzoic Acids
In the landscape of modern drug discovery and materials science, functionalized benzoic acids are indispensable building blocks. Their carboxylic acid moiety provides a versatile handle for amide bond formation, esterification, or salt formation, profoundly influencing a molecule's physicochemical properties, such as solubility and bioavailability. Dibromobenzoic acids elevate this utility by offering two distinct, reactive sites for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[1][2]
The strategic challenge—and opportunity—lies in the selective functionalization of these two bromine atoms. The electronic and steric environment dictated by the carboxylic acid group often renders the two C-Br bonds inequivalent, allowing for sequential, site-selective couplings. This guide provides a comparative analysis of the primary cross-coupling methodologies employed for the derivatization of dibromobenzoic acids, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic rationale to empower researchers in their synthetic campaigns.
The Palladium Catalytic Cycle: The Engine of Cross-Coupling
At the heart of the most prevalent cross-coupling reactions lies a palladium-based catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (Ar-Br), inserting itself into the C-Br bond to form a high-valent Pd(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: Generalized Palladium Catalytic Cycle.
Comparative Analysis of Key Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond to be formed (C-C, C-N, etc.) and the functional group tolerance required. Below is a comparison of the most robust methods for derivatizing dibromobenzoic acids.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species (typically a boronic acid or ester), is arguably the most widely used C-C bond-forming reaction due to the stability, low toxicity, and commercial availability of the boron reagents.[5][6]
-
Expertise & Causality: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[6] The choice of ligand is critical for success, especially with challenging substrates. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the reductive elimination step and stabilize the Pd(0) catalyst, often allowing for lower catalyst loadings and milder reaction conditions. For dibromobenzoic acids, these advanced ligands are crucial for achieving high yields and controlling selectivity.[7]
-
Trustworthiness & Selectivity: Achieving mono-selectivity in dibromoarenes can be challenging as the second coupling can compete.[8] Strategies to favor mono-arylation include:
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[9][10]
-
Expertise & Causality: Like the Suzuki coupling, this reaction is highly dependent on the choice of ligand and base. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active amide nucleophile. The resulting C-N bond formation occurs via reductive elimination from a palladium(II) amido complex. The development of sterically hindered and electron-rich phosphine ligands by Buchwald and Hartwig was instrumental in making this reaction general and high-yielding.[9][11]
-
Trustworthiness & Selectivity: The carboxylic acid group in dibromobenzoic acids can potentially be deprotonated by the strong base, affecting solubility and reactivity. Careful selection of the base and solvent system is therefore critical. The principles for achieving mono-selectivity are similar to those in Suzuki coupling, primarily revolving around stoichiometry control and the use of bulky ligands that disfavor a second coupling event.
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne.[12] This method is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors in materials science and natural product synthesis.[12][13]
-
Expertise & Causality: The reaction mechanism is unique as it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[12][14] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[15] An amine base (e.g., Et₃N, piperidine) is used both as a base and often as the solvent.
-
Trustworthiness & Selectivity: Copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the formation of diacetylene byproducts from Glaser coupling. These methods often require specialized ligands. When working with dibromobenzoic acids, the more reactive C-Br bond can be selectively coupled by controlling stoichiometry and reaction time.
Negishi Coupling: A Highly Versatile C-C Coupling
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and exceptional functional group tolerance.[16] This makes the reaction a powerful tool for coupling complex fragments in late-stage synthesis.[16]
-
Expertise & Causality: Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, or directly from an organic halide. Their high reactivity means that Negishi couplings can often proceed under very mild conditions. Palladium catalysts with phosphine ligands are commonly employed.[17]
-
Trustworthiness & Selectivity: The main drawback is the moisture and air sensitivity of the organozinc reagents, requiring stringent anhydrous and anaerobic techniques. However, their high reactivity allows for the coupling of less reactive aryl chlorides, in addition to bromides and iodides.[18][19]
Data Presentation: A Comparative Overview
The following table summarizes typical conditions for the mono-functionalization of a model substrate, 3,5-dibromobenzoic acid.
| Reaction Type | Catalyst System (Pd Source/Ligand) | Coupling Partner (1.1 eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura [2] | Pd(OAc)₂ / SPhos | Arylboronic Acid | K₂CO₃ (2.0) | Toluene/H₂O | 80-100 | 4-12 | 80-95 |
| Buchwald-Hartwig [9] | Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | NaOt-Bu (1.5) | Toluene | 90-110 | 6-24 | 75-90 |
| Sonogashira [14][15] | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N | THF/Et₃N | 25-60 | 2-8 | 85-98 |
| Negishi [16][17] | Pd(PPh₃)₄ | Aryl or Alkylzinc Halide | None | THF/DMF | 25-50 | 1-6 | 70-90 |
Yields are representative and highly dependent on the specific substrates and precise conditions used.
Experimental Protocols: A Self-Validating System
Adherence to a robust, well-documented protocol is the cornerstone of reproducible science. Below is a representative protocol for a selective mono-Suzuki-Miyaura coupling.
Workflow for Selective Mono-Arylation of 3,5-Dibromobenzoic Acid
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Methodology
Materials:
-
3,5-Dibromobenzoic acid (1.0 mmol, 280 mg)
-
Phenylboronic acid (1.1 mmol, 134 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Toluene (5 mL, anhydrous)
-
Deionized Water (1 mL)
-
Argon gas supply
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromobenzoic acid, phenylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and deionized water via syringe. Vigorously stir the suspension and sparge with argon gas for 15 minutes to degas the solvents.
-
Catalyst Addition: In a separate vial under argon, briefly mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the reaction flask against a positive pressure of argon.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete when the starting dibromobenzoic acid is consumed (approx. 4-6 hours).
-
Workup: Cool the reaction to room temperature. Carefully add 1M HCl (approx. 5 mL) until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-bromo-5-phenylbenzoic acid.
Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of dibromobenzoic acids. The Suzuki, Buchwald-Hartwig, and Sonogashira reactions represent the workhorses for C-C and C-N bond formation, with each offering distinct advantages. The key to success, particularly for achieving selective mono-functionalization, lies in the rational choice of catalyst, ligand, and reaction conditions, guided by a solid mechanistic understanding.
Emerging areas such as decarboxylative cross-coupling, where the carboxylic acid itself participates as a coupling partner, and C-H activation strategies are poised to offer even more direct and atom-economical routes to these valuable compounds.[20][21][22][23] As catalyst systems become more sophisticated, the ability to precisely and selectively modify complex scaffolds like dibromobenzoic acids will continue to accelerate innovation in both medicine and materials.
References
- Vertex AI Search. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- Wikipedia. (2024). Sonogashira coupling.
- BenchChem. (2025). Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- SciELO. (n.d.). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- PMC. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Wikipedia. (2023). Decarboxylative cross-coupling.
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2024). Negishi coupling.
- ACS Publications. (n.d.). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst | Organic Letters.
- PubMed. (n.d.). Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids.
- NIH. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- University of Bath's research portal. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides.
- YouTube. (2019). Buchwald-Hartwig coupling.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MIT News. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents.
- MIT Open Access Articles. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 4. google.com [google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2,3-Dibromobenzoic Acid: Unveiling its Synthetic Advantages Over Isomeric Counterparts
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a synthetic route. Among the panoply of halogenated aromatic building blocks, dibromobenzoic acids offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison, elucidating the distinct advantages of employing 2,3-dibromobenzoic acid over its other isomers in key synthetic transformations. By examining the interplay of steric and electronic effects, we will explore how the unique substitution pattern of the 2,3-isomer dictates its reactivity, offering unparalleled opportunities for regioselective functionalization.
The Isomeric Landscape: A Foundation of Differential Reactivity
The six isomers of dibromobenzoic acid, while sharing the same molecular formula, exhibit a fascinating diversity in their chemical behavior. This divergence stems from the distinct placement of the two bromine atoms and the carboxylic acid group on the benzene ring, which in turn governs the electronic distribution and steric environment of the molecule.
| Isomer | CAS Number | Melting Point (°C) | Predicted pKa | Key Structural Features |
| This compound | 603-78-1 | 144-148 | 2.46 | Adjacent bromo groups, one ortho to the carboxylic acid. |
| 2,4-Dibromobenzoic Acid | 611-00-7 | 158-161 | ~2.5 | Bromo groups ortho and para to the carboxylic acid. |
| 2,5-Dibromobenzoic Acid | 610-71-9 | 155-157 | ~2.5 | Bromo groups ortho and meta to the carboxylic acid. |
| 2,6-Dibromobenzoic Acid | 601-84-3 | 149-152 | ~2.0 | Both bromo groups ortho to the carboxylic acid. |
| 3,4-Dibromobenzoic Acid | 618-58-6 | 204-207 | ~3.5 | Adjacent bromo groups, both meta to the carboxylic acid. |
| 3,5-Dibromobenzoic Acid | 618-58-6 | 218-221 | ~3.5 | Both bromo groups meta to the carboxylic acid. |
The unique arrangement of substituents in this compound, with one bromine atom positioned ortho and the other meta to the carboxylic acid, creates a finely tuned balance of steric and electronic effects. This balance is the cornerstone of its advantageous reactivity profile in several pivotal synthetic transformations.
Strategic Advantage in Regioselective Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[1] The differential reactivity of the C-Br bonds in dibromobenzoic acid isomers allows for selective functionalization, and it is here that the 2,3-isomer often excels.
The C-Br bond at the 2-position (ortho to the carboxylic acid) is generally more sterically hindered than a C-Br bond at other positions. This steric hindrance can influence the rate of oxidative addition to the palladium(0) catalyst. In contrast, electronic effects also play a crucial role; the electron-withdrawing nature of the carboxylic acid group can activate the ortho and para positions towards nucleophilic attack in the catalytic cycle.
In the case of this compound, the C-Br bond at the 2-position is sterically more encumbered than the C-Br bond at the 3-position. This difference in steric environment can be exploited to achieve regioselective monocoupling at the less hindered 3-position under carefully controlled conditions. This allows for the sequential introduction of different aryl or vinyl groups, a valuable strategy in the synthesis of complex, unsymmetrical biaryls.
Caption: Regioselective Suzuki-Miyaura coupling of this compound.
Comparative Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol provides a general method to assess the regioselective Suzuki-Miyaura coupling of this compound compared to a more sterically hindered isomer like 2,6-dibromobenzoic acid.
Materials:
-
This compound
-
2,6-Dibromobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the dibromobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of mono- and di-coupled products.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Expected Outcome:
Under these controlled conditions, this compound is expected to yield predominantly the 3-phenyl-2-bromobenzoic acid, demonstrating regioselective coupling at the less sterically hindered position. In contrast, 2,6-dibromobenzoic acid, with two highly hindered ortho C-Br bonds, is expected to show significantly lower reactivity or require more forcing conditions to achieve coupling.
The Power of Directed Ortho-Lithiation: A Gateway to Polysubstituted Aromatics
Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[2] The carboxylic acid group, after deprotonation to the carboxylate, can act as a directing group, facilitating lithiation at the adjacent ortho position. The substitution pattern of the dibromobenzoic acid isomers plays a critical role in determining the outcome of this reaction.
For this compound, the carboxylate group can direct lithiation to the 2-position. However, the presence of the bromine atom at this position makes halogen-metal exchange a competing and often favored pathway. This provides a regioselective route to a lithiated species at the 2-position, which can then be quenched with various electrophiles to introduce a new substituent. The adjacent bromine at the 3-position can then be utilized in a subsequent cross-coupling reaction.
In contrast, isomers like 3,5-dibromobenzoic acid lack an ortho proton, making directed ortho-lithiation impossible. For an isomer like 2,4-dibromobenzoic acid, lithiation can be directed to the 3-position, a site flanked by two halogen atoms, which can influence the acidity of that proton.[3] However, the 2,3-isomer offers a more direct route to 1,2,3-trisubstituted benzene derivatives, which are valuable motifs in medicinal chemistry.
Caption: Directed ortho-lithiation comparison.
Decarboxylative Cross-Coupling: A Modern Approach to Biaryl Synthesis
Decarboxylative cross-coupling has emerged as a powerful alternative to traditional cross-coupling methods, utilizing carboxylic acids as readily available and stable coupling partners.[4][5] The success of this reaction is often dependent on the electronic nature and substitution pattern of the benzoic acid derivative.
Studies have shown that benzoic acids bearing electron-withdrawing groups and/or ortho substituents are particularly susceptible to decarboxylation.[6] This "ortho effect" is attributed to steric destabilization of the ground state, which lowers the activation barrier for decarboxylation.[6]
This positions this compound as a potentially superior substrate for decarboxylative cross-coupling compared to its meta- and para-substituted isomers. The ortho bromine atom can promote the decarboxylation step, facilitating the formation of the key aryl-metal intermediate. This can lead to higher yields and milder reaction conditions. The remaining bromine atom at the 3-position is then available for further functionalization.
Caption: Decarboxylative cross-coupling pathway for this compound.
Application in the Synthesis of Bioactive Molecules
The unique reactivity of this compound makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds. Its ability to undergo sequential and regioselective functionalization allows for the efficient construction of polysubstituted aromatic scaffolds that are often found in drug candidates. For example, derivatives of dibromobenzoic acid are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other medicinally important molecules.
Conclusion
In the landscape of dibromobenzoic acid isomers, the 2,3-substituted variant stands out due to its unique combination of steric and electronic properties. This guide has demonstrated that these inherent characteristics translate into tangible synthetic advantages, particularly in regioselective Suzuki-Miyaura couplings, directed ortho-lithiations, and decarboxylative cross-coupling reactions. For the discerning researcher and drug development professional, a deep understanding of these isomeric differences is paramount. The strategic selection of this compound can unlock more efficient and elegant synthetic pathways to complex molecular targets, ultimately accelerating the pace of discovery and innovation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 182487, this compound. Retrieved January 26, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11896, 2,4-Dibromobenzoic acid. Retrieved January 26, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11883, 2,5-Dibromobenzoic acid. Retrieved January 26, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11765, 2,6-Dibromobenzoic acid. Retrieved January 26, 2026 from [Link].
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Goossen, L. J., Rodriguez, N., & Goossen, K. (2008). Decarboxylative Cross-Coupling Reactions.
- Menzel, K., Dimichele, L., Mills, P., Frantz, D. E., Nelson, T. D., & Kress, M. H. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Synlett, 2006(12), 1948–1952.
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
- Shang, R., & Fu, Y. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chemistry – An Asian Journal, 12(12), 1339–1350.
- Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation Reaction—A Point of Inception for New Synthetic Aromatic Chemistry. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.
- Ye, S., & Wu, J. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chemistry – An Asian Journal, 12(12), 1339-1350.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for 2,3-dibromobenzoic acid quantification
From Process Control to Trace Impurity Profiling
Strategic Overview
2,3-Dibromobenzoic acid (2,3-DBBA) is a critical building block in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole) and various pharmaceutical intermediates. Its quantification presents a bifurcated analytical challenge:
-
Process Control (Assay): Requires high-precision quantification (>98% purity) of the raw material.
-
Impurity Profiling (Trace): Requires sub-ppm detection when 2,3-DBBA exists as a unreacted intermediate or degradation product in the final drug substance.
As a halogenated aromatic acid with a low pKa (~2.46), standard neutral-pH chromatography yields poor peak shape and retention. This guide outlines two validated architectures: a robust RP-HPLC-UV system for assay and a high-sensitivity LC-MS/MS method for trace analysis.
Comparative Technology Guide
The following table contrasts the three primary methodologies available for 2,3-DBBA analysis.
| Feature | Method A: RP-HPLC-UV (Recommended for Assay) | Method B: LC-MS/MS (Recommended for Trace/Safety) | Method C: GC-MS (Orthogonal Confirmation) |
| Primary Use | Purity Assay, Process Monitoring | Trace Impurity Screening, Genotoxic Impurity (GTI) Analysis | Volatile Impurity Profiling |
| LOD / LOQ | ~0.5 ppm / 1.5 ppm | ~5 ppb / 15 ppb | ~50 ppb (after derivatization) |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 500 ng/mL | 50 ng/mL – 5000 ng/mL |
| Sample Prep | Dilute & Shoot (MeOH/Water) | SPE or Liquid-Liquid Extraction | Mandatory Derivatization (Methylation/Silylation) |
| Throughput | High (10-15 min run) | High (5-8 min run) | Low (Requires prep time) |
| Cost | $ | ||
| Scientific Note | Critical: Mobile phase pH must be < 2.5 to suppress ionization of the carboxylic acid. | Critical: Use ESI Negative mode. Bromine isotope pattern (79Br/81Br) aids confirmation. | Critical: Carboxylic acids tail severely on GC without conversion to methyl esters. |
Decision Framework & Workflow
The following diagram illustrates the decision logic for selecting the appropriate validation path based on the sample matrix and required sensitivity.
Figure 1: Analytical decision matrix for 2,3-DBBA based on concentration requirements.
Detailed Experimental Protocols
Method A: RP-HPLC-UV (The "Workhorse" for Assay)
Rationale: 2,3-DBBA has a pKa of ~2.[1]46. To retain it on a hydrophobic C18 column, the mobile phase pH must be suppressed below the pKa to keep the molecule in its non-ionized (neutral) form.
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Zorbax SB-C18 (StableBond), 250 x 4.6 mm, 5 µm. (chosen for stability at low pH).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
T=0 min: 80% A / 20% B
-
T=15 min: 20% A / 80% B
-
T=20 min: 20% A / 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm (Primary), 254 nm (Secondary).
-
Column Temp: 30°C.
-
Injection Vol: 10 µL.
Self-Validating Check: Calculate the Resolution (Rs) between 2,3-DBBA and its potential regioisomer (e.g., 2,5-dibromobenzoic acid). Rs must be > 2.0.[2]
Method B: LC-MS/MS (The "Specialist" for Trace Impurities)
Rationale: For ppm-level detection in complex matrices (e.g., soil, crop residue, or drug substance), UV is insufficient. Negative mode ESI is mandatory for carboxylic acids.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Source: Electrospray Ionization (ESI) – Negative Mode.
-
Column: Waters BEH C18, 100 x 2.1 mm, 1.7 µm (UPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transitions:
-
Quantifier: 278.8 → 79.0 [M-H]⁻ to [Br]⁻
-
Qualifier: 278.8 → 234.8 [M-H-CO2]⁻ (Decarboxylation)
-
-
Note on Isotopes: Bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. 2,3-DBBA (two bromines) will show a distinct 1:2:1 isotopic cluster at m/z 277, 279, 281. Monitor the 279 (M-H) peak for max sensitivity.
Validation Parameters (ICH Q2(R1) Compliant)
The following data sets represent acceptance criteria derived from standard validation protocols for halogenated benzoic acids.
5.1 Specificity & Selectivity[3]
-
Protocol: Inject blank, placebo matrix, and 2,3-DBBA standard.
-
Requirement: No interference at the retention time of 2,3-DBBA.
-
MS Confirmation: The presence of the bromine isotopic pattern (1:2:1) confirms specificity against non-halogenated interferences.
5.2 Linearity & Range
-
HPLC Range: 10 – 150% of target concentration (e.g., 0.1 mg/mL).
-
LC-MS Range: 1 – 1000 ng/mL.
-
Acceptance:
.[2]
5.3 Accuracy (Recovery)
-
Protocol: Spike 2,3-DBBA into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 98.0% – 102.0% (HPLC); 80% – 120% (LC-MS trace).
5.4 Precision
| Parameter | Acceptance Criteria (HPLC) | Acceptance Criteria (LC-MS) |
| System Precision (n=6 inj) | RSD | RSD |
| Method Precision (n=6 preps) | RSD | RSD |
Analytical Workflow Visualization
The pathway from sample to data requires careful handling of the acidic nature of the analyte.
Figure 2: Step-by-step analytical workflow ensuring analyte stability and solubility.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Venkatesan, P., et al. (2014). "A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers." ResearchGate.[3] (Analogous method for di-halo benzoic acids). Link
-
Mandal, P., et al. (2024). "Identification and characterization of impurities in an insecticide, commercial chlorantraniliprole using liquid chromatography-tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (Context for 2,3-DBBA as an impurity). Link
-
PubChem. (2024).[4] "this compound Compound Summary." National Library of Medicine. (Source for pKa and physical properties). Link
-
US Environmental Protection Agency (EPA). (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard for orthogonal confirmation). Link
Sources
A Comparative Guide to the Biological Activity of 2,3-Dibromobenzoic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Benzoic Acids
The landscape of drug discovery is in constant evolution, with an ever-present demand for novel chemical entities exhibiting potent and selective biological activities. Among the vast array of molecular scaffolds explored, benzoic acid and its derivatives have long been recognized for their diverse therapeutic applications, including antimicrobial and anticancer properties. The introduction of halogen substituents onto the aromatic ring can significantly modulate the physicochemical and biological characteristics of these molecules. This guide provides an in-depth technical comparison of the biological activities of 2,3-dibromobenzoic acid derivatives, juxtaposing them with other halogenated and substituted benzoic acid analogs to elucidate structure-activity relationships and guide future research endeavors. While specific data on a broad range of this compound derivatives remains an area of active investigation, this guide synthesizes available information on related compounds to provide a predictive framework for their potential efficacy.
The rationale for focusing on di-bromination at the 2 and 3 positions stems from the unique electronic and steric effects imparted by this substitution pattern. The two bromine atoms, being highly electronegative, can influence the acidity of the carboxylic acid group and create specific interaction points with biological targets. Furthermore, their positioning can dictate the molecule's overall shape and lipophilicity, critical factors for cell permeability and target engagement.
Comparative Analysis of Biological Activities
While comprehensive studies on a wide array of this compound derivatives are emerging, we can infer their potential biological activities by examining related halogenated and substituted benzoic acid compounds. The following tables summarize the reported antimicrobial and anticancer activities of various benzoic acid derivatives, providing a basis for comparison.
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is often attributed to their ability to disrupt cell membrane integrity and interfere with essential cellular processes.[1] Halogenation has been shown to enhance this activity.
Table 1: Comparative Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-positive and Gram-negative bacteria | MIC range: 0.117-2.5 µg/mL | [2] |
| Chloro-dihydroisocoumarin derivative | Gram-positive and Gram-negative bacteria | MIC range: 0.8–5.3 μg/mL | [3] |
| Diaminobenzoic acid derivatives | Candida albicans, Saccharomyces cerevisiae | Showed more inhibition than Ketoconazole | [4] |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | MIC = 3.91 µg/mL | [5] |
| 4-hydroxybenzoic acid | Gram-positive and Gram-negative bacteria | MIC range: 36.00-72.00 mg/ml | [6] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
The data suggests that halogenation, particularly with bromine and iodine, can lead to potent antibacterial activity. The lipophilicity conferred by the halogen atoms likely facilitates passage through the bacterial cell wall and membrane. The position of the halogen substituents is also crucial, as it influences the molecule's interaction with specific bacterial targets. While direct MIC values for this compound derivatives are not yet widely reported, the strong activity of other poly-brominated and halogenated aromatic compounds suggests that they are promising candidates for antimicrobial drug discovery.
Anticancer Activity
The anticancer potential of benzoic acid derivatives is an area of intense research. Halogenation can enhance cytotoxic activity against various cancer cell lines, potentially through the induction of apoptosis and inhibition of key signaling pathways.
Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference(s) |
| Quinobenzothiazine derivatives | SNB-19, A549, T47D | IC50 range: 5.3 to 9.3 µM | [7] |
| Benzofuran–pyrazole scaffold (BZP) | MCF-7, MDA-MB-231 | Significantly more potent than doxorubicin | [8] |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | IC50 = 0.77 µM | [5] |
| Roburic acid (a triterpenoid) | DLD-1, HT-29, HCT-116 | Concentration-dependent inhibition | [9][10] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
The anticancer data for related compounds suggests that halogenated and other substituted benzoic acid derivatives can exhibit significant cytotoxicity. The mechanism of action is likely multifactorial, involving the modulation of critical cellular pathways.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity and reproducibility of findings, the following detailed experimental protocols are provided for assessing the biological activities of this compound derivatives.
Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A hypothetical model of the inhibitory effect of a this compound derivative on the NF-κB and MAPK signaling pathways.
This proposed mechanism suggests that this compound derivatives could exert their anti-inflammatory and anticancer effects by preventing the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in an inactive state in the cytoplasm. Similarly, they might inhibit the phosphorylation cascade of the MAPK pathway, leading to the reduced activation of transcription factors like AP-1. The ultimate result would be the downregulation of genes involved in inflammation, cell proliferation, and survival. Further experimental validation is required to confirm this hypothesis.
Conclusion and Future Directions
This guide has provided a comparative overview of the potential biological activities of this compound derivatives, drawing upon data from related halogenated compounds. The presented experimental protocols offer a robust framework for the systematic evaluation of these novel molecules. The structure-activity relationships gleaned from existing literature suggest that the di-bromo substitution pattern at the 2 and 3 positions holds significant promise for the development of new antimicrobial and anticancer agents.
Future research should focus on the synthesis and comprehensive biological screening of a diverse library of this compound derivatives to establish definitive structure-activity relationships. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their advancement as potential therapeutic candidates. The insights and methodologies provided in this guide are intended to facilitate these endeavors and contribute to the discovery of next-generation therapeutics.
References
-
Al-zharani, M., Al-amri, A., Al-kurbi, M., Al-ghuraybi, T., Al-lihaibi, S., & Abdel-lateff, A. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. Molecules, 27(12), 3691. [Link]
-
Thomas, T. A., & Kavlekar, D. P. (2011). Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Marine Drugs, 9(12), 2636–2647. [Link]
-
Nowak, A., Czyżowska, A., & Baraniak, B. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Potravinarstvo Slovak Journal of Food Sciences, 15, 458–465. [Link]
- BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
- Jenner, E. J., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Microbiological Methods, 189, 106316.
- Arora, S., et al. (2012). Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2764-2768.
-
Mkounga, P., et al. (2018). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. Molecules, 23(11), 2975. [Link]
-
Mkounga, P., et al. (2018). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. PMC. [Link]
-
Abdel-Wahab, B. F., et al. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. Molecules, 24(13), 2417. [Link]
- Tepe, B., et al. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 17-22.
- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
- ResearchHub. (2024).
- Song, Y., et al. (2013). Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives. Journal of Chemical Research, 37(1), 43-45.
- ResearchGate. (2023). Halogenated Aromatic Compounds.
- Tolstikov, A. G., et al. (2007). [Synthesis and biological activity of 2,3-secotriterpene acid mono- and diamides]. Bioorganicheskaia khimiia, 33(4), 429–439.
- Clinical and Laboratory Standards Institute. (2021).
-
Płaziński, W., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]
- ATCC. (n.d.). MTT Cell Proliferation Assay.
-
Palka, A., et al. (2022). Anticancer Efficacy of Antibacterial Quinobenzothiazines. Molecules, 27(13), 4049. [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 892–906. [Link]
- ResearchGate. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.
-
Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- Carlson, G. P. (1981). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds.
-
O'Sullivan, S. E., et al. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3185. [Link]
- ResearchGate. (2023). Bryonolic Acid Blocks Cancer Cell Clonogenicity and Invasiveness Through the Inhibition of Fatty Acid:Cholesteryl Ester Formation.
- Bio-protocol. (2025). MTT assay. Bio-protocol.
-
Safe, S. (1986). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 67, 245–252. [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. [Link]
Sources
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anticancer Efficacy of Antibacterial Quinobenzothiazines [mdpi.com]
- 8. A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
performance of 2,3-dibromobenzoic acid in different solvent systems
[1]
Executive Summary: The Ortho-Effect Advantage[1]
In pharmaceutical and agrochemical synthesis, 2,3-dibromobenzoic acid (2,3-DBBA) serves as a critical scaffold for regioselective cross-coupling.[1] Unlike its symmetric isomer 3,5-dibromobenzoic acid , the performance of 2,3-DBBA is governed by the "Ortho-Effect." [1]
The steric bulk of bromine at the C2 position disrupts the coplanarity of the carboxylic acid group with the benzene ring.[1] This results in a significantly lower crystal lattice energy (Melting Point: ~147°C) compared to the 3,5-isomer (~220°C).[1] Key Consequence: 2,3-DBBA exhibits superior solubility in polar organic solvents but requires specialized solvent systems for catalytic coupling to overcome steric hindrance.[1]
This guide provides a technical analysis of solvent performance, contrasting 2,3-DBBA with its isomers to inform process optimization.
Thermodynamic Solubility Profile
Comparative Physicochemical Data
The solubility performance of dibromobenzoic acids is inversely correlated with their melting points (crystal lattice stability).[1] 2,3-DBBA is thermodynamically easier to solvate than its 3,5- counterpart.[1]
| Property | This compound | 3,5-Dibromobenzoic Acid | Implication |
| CAS | 603-78-1 | 618-58-6 | |
| Melting Point | 144–148 °C | 218–220 °C | Lower energy required to break 2,3-DBBA lattice.[1] |
| LogP (Predicted) | ~2.91 | ~3.05 | 2,3-DBBA is slightly less lipophilic due to dipole distortion.[1] |
| pKa (Predicted) | ~2.46 | ~2.80 | 2,3-DBBA is more acidic (inductive effect of ortho-Br).[1] |
| H-Bonding | Disrupted (Twisted -COOH) | Strong Centrosymmetric Dimers | 2,3-DBBA has higher solubility in H-bond accepting solvents.[1] |
Solvent Class Performance Matrix
The following data summarizes the dissolution behavior of 2,3-DBBA based on polarity and hydrogen bonding capability.
| Solvent Class | Representative Solvents | Solubility Rating | Performance Notes |
| Polar Protic | Methanol, Ethanol | Excellent | Primary choice for recrystallization.[1] Solubility increases sharply with T > 40°C. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Best for reaction media (Suzuki/Sonogashira).[1] High solvation power breaks acid dimers.[1] |
| Ethers | THF, 1,4-Dioxane | Good | Preferred for organometallic coupling; stabilizes metal catalysts while dissolving substrate.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Good for extraction; poor for high-temp reactions.[1] |
| Non-Polar | Hexane, Toluene | Poor | Antisolvents.[1] Used to precipitate the product during purification.[1] |
Case Study: Solvent Effects on Reactivity
Context: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2 or C3 position.
The 2,3-substitution pattern presents a challenge: Steric Hindrance. The C2-Bromine is crowded by the carboxylic acid.[1]
-
Standard Solvents (MeOH/Water): Often fail for 2,3-DBBA coupling because the protic environment stabilizes the "twisted" conformation, making the C-Br bond less accessible to the Pd-catalyst.[1]
-
Recommended System (Dioxane/Water or DMF): High-boiling ethers or polar aprotics are required.[1] They solvate the carboxylic acid moiety effectively without caging the bromide, allowing the bulky phosphine ligands of the catalyst to access the oxidative addition site.[1]
Workflow: Solvation & Reaction Pathway
The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).
Caption: Decision matrix for solvent selection. Reaction requires aprotic systems to overcome steric hindrance; purification leverages the steep solubility curve in alcohols.[1]
Experimental Protocols
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To generate precise mole fraction data for 2,3-DBBA in a specific solvent system. This is the "Gold Standard" for validating solubility before scaling up.
Reagents:
-
This compound (purity >98%)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filters[1]
Procedure:
-
Saturation: Add excess 2,3-DBBA to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 25°C ± 0.1°C) for 24 hours.
-
Note: Visual presence of solid phase is mandatory to ensure equilibrium.[1]
-
-
Settling: Stop stirring and allow solids to settle for 2 hours (maintain temperature).
-
Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe.
-
Filtration: Immediately filter through a 0.45 µm PTFE filter into a tared volumetric flask.
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh residue.[1]
-
HPLC: Dilute with mobile phase (MeOH:H2O 60:40) and analyze (UV detection at 254 nm).
-
-
Calculation: Determine Mole Fraction (
) using: [1]
Protocol: Recrystallization Screening
Objective: Purify crude 2,3-DBBA from synthesis byproducts (often 3-bromobenzoic acid or inorganic salts).[1]
Mechanistic Insight: The Solvation Cycle
The following diagram explains why 2,3-DBBA behaves differently than its isomers.
Caption: Thermodynamic cycle showing how the ortho-substitution of 2,3-DBBA lowers the enthalpy of fusion, reducing the energy barrier for dissolution compared to the 3,5-isomer.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 182487, this compound.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Thermophysical Properties of Halogenated Benzoic Acids. SRD 69.[1] Retrieved from [Link][1]
-
Zhang, Y., et al. (Cited for comparative methodology).[1][2] Solubilities of Benzoic Acid and Its Nitro-Derivatives in Pure Solvents.[1][2][3] (Methodology reference for Shake-Flask Protocol). Journal of Chemical & Engineering Data.
Navigating the Synthesis of 2,3-Dibromobenzoic Acid: A Comparative Guide to Synthetic Strategies
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Synthetic Routes to a Key Building Block
2,3-Dibromobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The strategic placement of its bromine and carboxylic acid functionalities allows for a variety of subsequent chemical transformations. However, the efficient and cost-effective synthesis of this specific isomer can be challenging. This guide provides a comprehensive cost-benefit analysis of the most plausible synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative evaluation of their respective advantages and disadvantages.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted benzene rings often requires careful consideration of the directing effects of existing substituents. In the case of this compound, the ortho and meta relationship of the two bromine atoms relative to the carboxylic acid group presents a synthetic hurdle. Direct bromination of readily available precursors like benzoic acid or monobrominated benzoic acids is unlikely to yield the desired 2,3-isomer as the primary product due to the directing effects of the carboxyl and bromo groups. Therefore, more strategic, multi-step approaches are necessary. This guide will explore three such strategies: the Sandmeyer reaction, the oxidation of a substituted toluene, and a Grignard-based carboxylation.
Route 1: The Sandmeyer Reaction - A Classic Transformed
The Sandmeyer reaction is a powerful and versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1] In the context of this compound synthesis, a plausible starting material is 2-amino-3-bromobenzoic acid.
Mechanistic Rationale
The synthesis begins with the diazotization of the amino group on 2-amino-3-bromobenzoic acid. This is typically achieved by treating the starting material with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[2] This intermediate is highly reactive and is immediately subjected to a copper(I) bromide-catalyzed reaction. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas and yielding the desired this compound.
Figure 1: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol
Materials:
-
2-Amino-3-bromobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-bromobenzoic acid in a mixture of hydrobromic acid and water. Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C throughout the addition. Stir vigorously.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate beaker, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath (e.g., at 50 °C for 30 minutes) to ensure the reaction goes to completion.
-
Workup and Purification: Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Filter the crude solid and wash it with cold water.
-
For purification, the crude product can be dissolved in a dilute sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with concentrated hydrochloric acid.
-
Filter the purified this compound, wash with a small amount of cold water, and dry.
Cost-Benefit Analysis:
-
Benefits: The Sandmeyer reaction is a well-established and generally reliable method. It offers a high degree of regiochemical control, as the position of the incoming bromine atom is determined by the position of the amino group in the starting material.
-
Costs and Drawbacks: The primary cost is the starting material, 2-amino-3-bromobenzoic acid, which can be relatively expensive.[3] The reaction involves the use of nitrous acid, which is unstable, and diazonium salts, which can be explosive if isolated and dried. Therefore, strict temperature control and in situ consumption of the diazonium salt are critical for safety. The use of copper salts can also lead to waste disposal considerations.
Route 2: Oxidation of 2,3-Dibromotoluene
Another viable synthetic strategy involves the oxidation of the methyl group of 2,3-dibromotoluene to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed for this transformation.[4]
Mechanistic Rationale
The oxidation of an alkyl side chain on an aromatic ring with potassium permanganate is a robust reaction. The reaction proceeds through a series of steps involving the abstraction of a benzylic hydrogen atom, leading to the formation of a manganese ester intermediate, which is subsequently hydrolyzed to the carboxylic acid. The aromatic ring itself is generally resistant to oxidation under these conditions.
Figure 2: Workflow for the synthesis of this compound via oxidation of 2,3-dibromotoluene.
Experimental Protocol
Materials:
-
2,3-Dibromotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) for acidification
-
Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-dibromotoluene, water, and a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux.
-
Slowly and portion-wise, add potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing for several hours after the addition of potassium permanganate is complete to ensure the reaction goes to completion. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
If the filtrate is still purple, add a small amount of sodium bisulfite to quench the excess potassium permanganate.
-
Carefully acidify the filtrate with a strong acid (e.g., sulfuric acid or hydrochloric acid) while cooling in an ice bath.
-
The this compound will precipitate out of the solution.
-
Filter the product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Cost-Benefit Analysis:
-
Benefits: This method often provides high yields.[4] The starting materials, particularly potassium permanganate, are relatively inexpensive.[5][6] The procedure is generally straightforward to perform in a standard laboratory setting.
-
Costs and Drawbacks: The cost of the starting material, 2,3-dibromotoluene, will be a significant factor. The reaction can be exothermic, requiring careful control of the addition of potassium permanganate. A large amount of manganese dioxide is produced as a byproduct, which requires proper disposal. The workup can be tedious due to the need to filter the fine manganese dioxide precipitate.
Route 3: Grignard Carboxylation of 1,2,3-Tribromobenzene
A third approach involves the formation of a Grignard reagent from a suitable polybrominated benzene, followed by carboxylation with carbon dioxide (dry ice). For the synthesis of this compound, 1,2,3-tribromobenzene would be the logical starting material.
Mechanistic Rationale
This method relies on the generation of a highly nucleophilic organometallic species, a Grignard reagent. By reacting 1,2,3-tribromobenzene with magnesium metal, a Grignard reagent can be formed at one of the bromine-substituted positions. This carbanionic species then readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt.[7] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. A key challenge in this approach is achieving selective Grignard formation at the desired position, as the reactivity of the three bromine atoms may not be identical.
Figure 3: Workflow for the synthesis of this compound via Grignard carboxylation.
Experimental Protocol
Materials:
-
1,2,3-Tribromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine (a small crystal as an initiator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl, aqueous)
-
Diethyl ether for extraction
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine and gently heat to activate the magnesium.
-
Add a solution of 1,2,3-tribromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should be initiated, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining 1,2,3-tribromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Carefully and slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A viscous mass will form.
-
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
-
Workup and Purification: Quench the reaction by slowly adding aqueous hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then extract the product into an aqueous sodium hydroxide solution.
-
Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the product, wash with cold water, and dry.
Cost-Benefit Analysis:
-
Benefits: Grignard reactions are a fundamental and powerful tool for carbon-carbon bond formation. The carboxylation step is generally high-yielding.
-
Costs and Drawbacks: The primary cost is the starting material, 1,2,3-tribromobenzene, which can be expensive. Grignard reagents are extremely sensitive to moisture and require anhydrous conditions, which can be challenging to maintain on a large scale.[8] The formation of the Grignard reagent from 1,2,3-tribromobenzene may lead to a mixture of products due to the potential for reaction at different bromine positions or the formation of di-Grignard reagents. The cost of dry ice is generally low.[9][10]
Comparative Summary
| Feature | Route 1: Sandmeyer Reaction | Route 2: Oxidation | Route 3: Grignard Carboxylation |
| Starting Material | 2-Amino-3-bromobenzoic acid | 2,3-Dibromotoluene | 1,2,3-Tribromobenzene |
| Key Reagents | NaNO₂, HBr, CuBr | KMnO₄, NaOH | Mg, CO₂ (dry ice) |
| Yield | Moderate to Good | Good to Excellent | Moderate to Good (variable) |
| Cost of Starting Material | High | Moderate to High | High |
| Cost of Reagents | Moderate | Low | Low to Moderate |
| Safety Concerns | Unstable diazonium salts, toxic copper waste | Exothermic reaction, MnO₂ waste | Moisture-sensitive reagents, flammable solvents |
| Scalability | Feasible with careful control | Good | Challenging due to anhydrous conditions |
| Regioselectivity | Excellent | Not applicable | Potentially problematic |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher or organization, including budget, scale, available equipment, and safety considerations.
-
For high regiochemical purity and small to medium-scale synthesis , the Sandmeyer reaction is a strong contender, provided the cost of the starting material is acceptable and appropriate safety measures are in place to handle the diazonium salt intermediate.
-
For larger-scale production where cost of reagents is a primary concern and a slightly more demanding workup is acceptable , the oxidation of 2,3-dibromotoluene offers a potentially high-yielding and economically favorable route.
-
The Grignard carboxylation is a viable option, particularly if 1,2,3-tribromobenzene is readily available. However, the challenges associated with regioselectivity and the stringent requirement for anhydrous conditions may make it less attractive for routine or large-scale synthesis.
Ultimately, a preliminary small-scale trial of the most promising route based on available resources is recommended to validate the chosen methodology and optimize reaction conditions for the desired yield and purity of this compound.
References
-
MDPI. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid. Retrieved February 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, December 10). Synthesizing 2-bromoaniline from bromobenzene. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN105001074A - Method for preparing 2,3-dibromo-succinic acid.
- Google Patents. (n.d.). JP2002179612A - Method for producing 2,3-dibromosuccinic acids.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved February 7, 2026, from [Link]
-
Chegg.com. (2021, February 28). Solved sandmeyer reaction purpose: to synthesize 2. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
ResearchGate. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid.... Retrieved February 7, 2026, from [Link]
-
YouTube. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved February 7, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved February 7, 2026, from [Link]
-
Lab Alley. (n.d.). Buy Potassium Permanganate Powder $20+ Bulk Sizes. Retrieved February 7, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid Lab Report. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved February 7, 2026, from [Link]
-
University of California, Irvine. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved February 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved February 7, 2026, from [Link]
-
BoilerandCoolingWater.com. (n.d.). Potassium Permanganate. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved February 7, 2026, from [Link]
-
Cayman Dry Ice. (n.d.). Dry Ice Pellets - $1.80/lb. Retrieved February 7, 2026, from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved February 7, 2026, from [Link]
-
UBC Library Open Collections. (1972, December 18). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2015). (PDF) Permanganate Oxidation mechanisms of Alkylarenes. Retrieved February 7, 2026, from [Link]
-
Tradeindia. (n.d.). Dry Ice - Solid Carbon Dioxide (co2 at 5100.00 INR at Best Price in Kolkata | Ifb Agro Industries Ltd.. Retrieved February 7, 2026, from [Link]
-
The Pond Outlet. (n.d.). Potassium Permanganate - 55 Lb Kegs | Disease Treatment. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). Gringnard Triphenylmethanol and Benzoic Acid-2. Retrieved February 7, 2026, from [Link]
Sources
- 1. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. laballey.com [laballey.com]
- 6. thepondoutlet.com [thepondoutlet.com]
- 7. youtube.com [youtube.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
